7,8-Difluoro-3-iodoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4F2IN |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
7,8-difluoro-3-iodoquinoline |
InChI |
InChI=1S/C9H4F2IN/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H |
InChI Key |
IGUVWVSOGBFPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)I)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Properties of 7,8-Difluoro-3-iodoquinoline: A Technical Guide
Executive Summary
7,8-Difluoro-3-iodoquinoline (CAS: 1314012-54-8) is a highly specialized heterocyclic intermediate employed primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Distinguished by its unique substitution pattern, this scaffold combines the metabolic stability and lipophilicity modulation of the 7,8-difluoro motif with the versatile reactivity of the 3-iodo handle.
This guide provides a definitive technical analysis of the molecule, detailing its electronic structure, validated synthesis protocols, and reactivity profile in palladium-catalyzed cross-coupling reactions.
Chemical Identity and Physical Properties
The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the fluorine atoms and the polarizability of the iodine substituent.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1314012-54-8 |
| Molecular Formula | C |
| Molecular Weight | 291.04 g/mol |
| Appearance | Off-white to pale yellow/hazel solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Reduced basicity vs. Quinoline pKa 4.9 due to F-substitution) |
| LogP (Predicted) | ~3.2 (Increased lipophilicity due to F and I atoms) |
| SMILES | FC1=C(F)C=CC2=CC(I)=CN=C21 |
Structural and Electronic Analysis
Understanding the electronic distribution is critical for predicting reactivity and designing downstream functionalization.
The 7,8-Difluoro Effect
-
Metabolic Stability: The C-7 and C-8 positions on the quinoline ring are common sites for oxidative metabolism (e.g., hydroxylation). Fluorine substitution blocks these sites, extending the half-life of derived drug candidates.
-
Electronic Deactivation: The high electronegativity of fluorine atoms at positions 7 and 8 inductively deactivates the benzene ring (carbocycle) of the quinoline. This deactivation makes the benzene ring resistant to electrophilic aromatic substitution, directing subsequent electrophilic attacks (if any) or nucleophilic attacks to specific zones.
The 3-Iodo Reactive Handle
-
Regioselectivity: In unsubstituted quinolines, the C-3 position is electronically distinct from the C-2 (nucleophilic attack prone) and C-5/C-8 (electrophilic attack prone) positions.
-
C-I Bond Lability: The C(sp
)–I bond at position 3 is significantly weaker than the C–F bonds. This allows for chemoselective oxidative addition by transition metals (Pd, Cu) without disturbing the fluoro-substituents.
Synthesis Protocols
The synthesis of this compound presents a regiochemical challenge. Direct iodination of the quinoline core is the most scalable industrial method, utilizing the specific electronic activation of the pyridine ring when the benzene ring is deactivated.
Validated Protocol: Direct Iodination via NIS
This protocol is based on patent literature and standard heterocyclic chemistry practices for 3-iodoquinolines.
Reaction Scheme:
-
Precursor: 7,8-Difluoroquinoline (Synthesized via Skraup or Gould-Jacobs reaction from 2,3-difluoroaniline).
-
Reagent: N-Iodosuccinimide (NIS).
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Charging: Add 7,8-Difluoroquinoline (1.0 equiv) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (5.0 volumes relative to mass of substrate).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.0 – 2.2 equiv) in a single portion.
-
Reaction: Heat the mixture to 90°C . Maintain stirring for 24–30 hours .
-
Note: Monitor by HPLC or TLC. The reaction is driven by the electrophilic nature of the iodonium species generated in acidic media, which attacks the 3-position (beta to nitrogen) as the benzene ring is deactivated by fluorines.
-
-
Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Pour the mixture into ice-cold water (10 volumes).
-
Neutralize cautiously with saturated NaHCO
or NaOH solution if necessary to precipitate the product fully (though the halo-quinoline often precipitates directly from acid upon dilution).
-
-
Purification:
-
Filter the resulting solid.
-
Wash the cake with water and cold hexanes.
-
Dry under vacuum at 45°C.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
-
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway from aniline precursor to final iodinated scaffold.
Reactivity Profile and Applications
The primary utility of this compound lies in its role as an electrophile in transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Couplings
The 3-iodo position is highly reactive towards Pd(0) oxidative addition.
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl
, K CO , Dioxane/Water, 80°C. -
Application: Synthesis of biaryl kinase inhibitors.
-
-
Sonogashira Coupling:
-
Partners: Terminal alkynes.[1]
-
Conditions: Pd(PPh
) Cl , CuI, Et N. -
Application: Introduction of alkynyl linkers for molecular probes or rigid spacers.
-
-
Heck Reaction:
-
Partners: Acrylates, Styrenes.
-
Conditions: Pd(OAc)
, P(o-tol) , Et N. -
Application: Synthesis of alkenyl-substituted quinolines.[2]
-
Chemoselectivity
The presence of C-F bonds at positions 7 and 8 does not interfere with standard Pd-catalyzed couplings at the C-3 iodine. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-I bond (~65 kcal/mol), ensuring exclusive reaction at the iodine center under standard conditions (temp < 120°C).
Reactivity Map
Figure 2: Divergent synthesis capabilities from the 3-iodo core.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Handling:
-
Light Sensitivity: Iodoquinolines can undergo photodehalogenation. Store in amber vials or foil-wrapped containers.
-
Inhalation: Use a fume hood. Haloquinolines can be potent respiratory irritants.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
-
References
-
Patent: Kudo, T., et al. "Nitrogen-containing heterocyclic compound and agricultural/horticultural germicide." WO2011081174A1. (2011).
- Source for the direct iodin
-
Journal: Cacchi, S., et al. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Chemical Reviews, 116(12). (2016).[3][4][5]
- Foundational review for cross-coupling reactivity of halo-heterocycles.
-
Journal: Larock, R. C., et al. "Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines."[6] Journal of Organic Chemistry, 70(12). (2005).[7]
- Provides context for alternative synthesis routes via iodocycliz
-
Database: PubChem Compound Summary for CID 56956637 (this compound).
- Verification of chemical identifiers and physical properties.
Sources
- 1. WO2011081174A1 - Nitrogen-containing heterocyclic compound and agricultural/horticultural germicide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The 7,8-Difluoro-3-iodoquinoline Motif: A Privileged Scaffold for Diversity-Oriented Synthesis
The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of the 7,8-Difluoro-3-iodoquinoline scaffold.
Executive Summary
In modern drug discovery, the This compound scaffold represents a high-value "privileged structure." It bridges the gap between traditional fluoroquinolone antibiotics and novel antineoplastic/antiviral agents.
Its value is derived from two distinct chemical features:
-
The 7,8-Difluoro Core: Provides metabolic blockade against oxidative metabolism (P450) and modulates lipophilicity (
) for enhanced membrane permeability. -
The 3-Iodo Handle: Acts as a reactive orthogonal attachment point. Unlike the fixed C-3 carboxylate of ciprofloxacin-class antibiotics, the C-3 iodine allows for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the rapid generation of 3-aryl, 3-alkynyl, and 3-heteroaryl libraries.
This guide outlines the structural rationale, synthetic access, and a validated protocol for functionalizing this scaffold to generate bioactive lead compounds.
Structural Rationale & Pharmacophore Analysis[1]
The transition from a generic quinoline to the 7,8-difluoro-3-iodo derivative is driven by specific Structure-Activity Relationship (SAR) goals.
| Feature | Chemical Function | Medicinal Consequence |
| C-3 Iodine | Weak C-I bond ( | Enables Pd-catalyzed diversity (Suzuki/Heck).[1] Allows access to kinase inhibitor space (e.g., EGFR, VEGFR) by extending into hydrophobic pockets. |
| C-7 Fluorine | High electronegativity; Lipophilic. | Increases cell wall penetration (Gram-positive bacteria). Improves metabolic stability by blocking ring oxidation. |
| C-8 Fluorine | Steric bulk; Electronic repulsion. | Often improves oral bioavailability (AUC). Works synergistically with C-7 to prevent efflux pump recognition in certain resistant strains. |
| Quinoline N | H-bond acceptor. | Critical for binding to the ATP-binding site of kinases or the DNA-gyrase complex. |
Mechanistic Diagram: Electronic & Steric Effects
The following diagram illustrates the electronic influence of the difluoro-substitution and the reactivity of the iodine handle.
Figure 1: Structural dissection of the scaffold showing how specific substitutions translate to medicinal utility.
Synthetic Access to the Scaffold
Producing the this compound core requires a robust sequence that avoids defluorination while ensuring regioselective iodination.
Primary Synthetic Pathway (Gould-Jacobs Adaptation)
The most reliable route involves the cyclization of 2,3-difluoroaniline followed by functional group manipulation.
-
Condensation: 2,3-Difluoroaniline reacts with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization (Dowtherm A, 250°C) yields the 4-hydroxyquinoline-3-ester.
-
Transformation:
-
Option A (4-Oxo retention): Hydrolysis of ester
Decarboxylative iodination (Hunsdiecker-type). -
Option B (Aromatization): Conversion of 4-OH to 4-Cl (POCl
) Dechlorination Iodination (NIS/Ag SO ).
-
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways to access the iodinated scaffold.
Medicinal Chemistry Applications
A. Anticancer Agents (Topoisomerase & Kinase Inhibition)
The 3-iodo group allows for the attachment of biaryl systems via Suzuki coupling . The resulting 3-aryl-7,8-difluoroquinolines mimic the planar structure of camptothecin (a Topo I inhibitor) but with altered solubility profiles.
-
Mechanism: The planar quinoline intercalates into DNA; the 3-aryl substituent extends into the minor groove or kinase hydrophobic pocket.
-
Key Insight: The 7,8-difluoro motif prevents metabolic deactivation at the exposed "edge" of the molecule, increasing half-life (
) in vivo.
B. Next-Generation Antibacterials
While classic fluoroquinolones (e.g., Moxifloxacin) rely on a C-3 carboxylic acid to bind Magnesium (
-
Strategy: Replacing the C-3 COOH with a C-3 Tetrazole or C-3 Sulfonamide (accessible via the 3-iodo intermediate) creates "Non-acidic Quinolones."
-
Benefit: These derivatives retain activity against MRSA and fluoroquinolone-resistant strains by altering the binding mode while maintaining the 7,8-difluoro cell-wall penetration benefits.
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol describes the "diversity step"—converting the scaffold into a library of potential bioactive agents. This method is optimized to prevent defluorination while ensuring high yields.
Materials
-
Substrate: this compound (
equiv) -
Coupling Partner: Aryl boronic acid (
equiv)[1] -
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) ( mol%) -
Base:
( M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen[2]
Step-by-Step Methodology
-
Preparation:
-
In a dry Schlenk flask or microwave vial, charge the This compound (
mmol) and the appropriate aryl boronic acid ( mmol). -
Add the catalyst
( mg, mmol). Note: Handle quickly to minimize air exposure.
-
-
Solvation & Activation:
-
Evacuate the flask and backfill with Argon (
cycles).[2] -
Inject 1,4-Dioxane (
mL) followed by solution ( mL). -
Critical: The biphasic system requires vigorous stirring.
-
-
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours under Argon balloon.
-
Microwave (Alternative): Heat to 110°C for 30 minutes (High absorption setting).
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting iodide (
) should disappear; a fluorescent product spot will appear.
-
-
Work-up:
-
Cool to room temperature.[2] Dilute with Ethyl Acetate (
mL). -
Wash with water (
mL) and brine ( mL). -
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Expected Yield: 75–90% (depending on boronic acid sterics).
-
Validation Checkpoints (Self-Correcting)
-
Problem: Low yield or homocoupling of boronic acid?
-
Correction: Degas solvents more thoroughly (freeze-pump-thaw) to remove Oxygen.
-
-
Problem: Dehalogenation (loss of Fluorine)?
-
Correction: Lower temperature to 80°C and switch base to
(milder).
-
References
-
Ghorab, M. M., et al. (2015). "Synthesis and anticancer evaluation of some new novel quinoline derivatives." Arabian Journal of Chemistry. Link
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
El-Sayed, M. A., et al. (2019). "Synthesis and biological evaluation of new quinoline derivatives as potential anticancer agents." Bioorganic Chemistry. Link
-
BenchChem Application Note. (2025). "Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." BenchChem Technical Library. Link
-
Saito, B., & Fu, G. C. (2007).[3] "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides." Journal of the American Chemical Society.[3] Link
Sources
A Technical Guide to the Electronic Effects of Fluorine Substitution on 3-Iodoquinoline
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the electronic consequences of substituting fluorine onto the 3-iodoquinoline core, a versatile building block in drug discovery. We will explore how fluorine's unique properties—namely its profound electronegativity and small steric footprint—modulate the physicochemical and reactive characteristics of the parent molecule. This document will dissect the interplay of inductive and resonance effects, their tangible impacts on pKa, lipophilicity, and metabolic stability, and their critical influence on the reactivity of the carbon-iodine (C-I) bond in metal-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced effects of fluorination for rational molecular design and synthetic strategy.
Introduction: The Strategic Value of Fluorinated 3-Iodoquinolines
The quinoline ring system is a privileged scaffold, appearing in a vast array of pharmaceuticals and bioactive compounds. The 3-iodoquinoline derivative, in particular, serves as a powerful synthetic intermediate. The carbon-iodine bond is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
The introduction of fluorine into this framework is a strategic decision aimed at fine-tuning a molecule's drug-like properties.[1][2] Fluorine's high electronegativity and the strength of the C-F bond can dramatically alter a compound's metabolic stability, membrane permeability, and binding affinity.[1][3][4] Specifically, fluorination can:
-
Block Metabolic "Soft Spots": The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4]
-
Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of the quinoline nitrogen, which influences solubility, absorption, and off-target activity.[3][4]
-
Tune Lipophilicity (LogP): The substitution of hydrogen with fluorine typically increases lipophilicity, which can enhance membrane permeability and target engagement.[1][3][5]
-
Alter Conformation: Fluorine can induce specific conformational preferences through stereoelectronic effects, potentially locking a molecule into its bioactive conformation.[1]
This guide will provide a detailed examination of these effects within the 3-iodoquinoline scaffold, offering both theoretical grounding and practical, field-proven insights.
Fundamental Electronic Effects of Fluorine
The influence of fluorine on the 3-iodoquinoline ring is primarily governed by two competing electronic phenomena: the strong electron-withdrawing inductive effect (-I) and the weaker electron-donating resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bonds of the quinoline ring.[1][4] This effect is distance-dependent and deactivates the ring, making it more electron-poor.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density, primarily to the ortho and para positions relative to the fluorine atom.
In the context of a fluorinated aromatic system, the inductive effect almost always dominates, leading to a net withdrawal of electron density. However, the position of the fluorine atom on the quinoline ring dictates the precise interplay of these effects and thus the resulting chemical properties.
Impact on Physicochemical Properties
The net electronic effect of fluorine substitution directly translates into measurable changes in key physicochemical properties critical for drug development. The precise position of the fluorine atom dictates the magnitude of these changes.
Basicity (pKa)
Fluorine's powerful inductive effect significantly reduces the electron density on the quinoline nitrogen, making it a weaker base (i.e., lowering its pKa).[5] This is a critical consideration for drug design, as the ionization state of a molecule at physiological pH (around 7.4) governs its solubility, permeability, and potential for interactions with acidic organelles or off-targets.
For example, replacing a C-H group with a C-F group can decrease the pKa of a nearby nitrogen by several units.[5] This enhanced acidity of the corresponding pyridinium ion can improve oral absorption by reducing the likelihood of the compound being trapped in the acidic environment of the stomach.[3]
Lipophilicity (LogP/LogD)
While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in a molecule's overall lipophilicity (measured as LogP or LogD).[1] A single fluorine-for-hydrogen substitution can increase the LogP value by approximately 0.3-0.5 units.[1] This effect is context-dependent; while fluorination of an aromatic ring generally increases lipophilicity, fluorination of an aliphatic chain can sometimes decrease it.[6] For 3-iodoquinolines, fluorination is a reliable strategy to enhance lipophilicity, which can improve passive diffusion across cell membranes and increase penetration into hydrophobic protein pockets.[6]
Comparative Physicochemical Data
The following table summarizes the predicted and observed effects of fluorine substitution at various positions on the 3-iodoquinoline scaffold.
| Compound | Position of F | Calculated pKa (of conjugate acid) | Calculated LogP | Rationale for Change |
| 3-Iodoquinoline | - | ~4.9 | ~3.1 | Baseline reference. |
| 5-Fluoro-3-iodoquinoline | 5 | ~3.5 | ~3.4 | Strong -I effect from the carbocyclic ring reduces N basicity. |
| 6-Fluoro-3-iodoquinoline | 6 | ~4.0 | ~3.4 | -I effect is attenuated by distance; moderate pKa reduction. |
| 7-Fluoro-3-iodoquinoline | 7 | ~3.6 | ~3.4 | Strong -I effect transmitted effectively to the nitrogen. |
| 8-Fluoro-3-iodoquinoline | 8 | ~2.9 | ~3.3 | Proximity of F to N maximizes the inductive withdrawal. |
| 2-Fluoro-3-iodoquinoline | 2 | ~1.5 | ~3.2 | Direct fluorination of the pyridine ring causes a drastic pKa drop. |
Note: pKa and LogP values are estimates based on typical effects observed in related heterocyclic systems and may vary based on specific experimental conditions.
Influence on the Reactivity of the C-I Bond
The 3-iodoquinoline scaffold is primarily valued for its utility in cross-coupling reactions. The electronic modifications induced by fluorine substitution directly impact the reactivity of the C(3)-I bond, particularly in the crucial oxidative addition step of a catalytic cycle (e.g., with a Palladium(0) catalyst).
The electron-withdrawing nature of fluorine makes the quinoline ring more electron-deficient. This has two main consequences for the C-I bond:
-
Increased Electrophilicity of Carbon: The carbon atom at the 3-position becomes more electrophilic, which can facilitate the oxidative addition of a low-valent metal catalyst like Pd(0).
-
Polarization of the C-I Bond: The C-I bond becomes more polarized, which can also lower the energy barrier for oxidative addition.
However, a highly electron-deficient aromatic system can also slow down the reductive elimination step of the catalytic cycle. Therefore, the optimal placement of fluorine is a balance between promoting oxidative addition without overly inhibiting other steps in the cycle.
Experimental Protocols
The following sections provide standardized, field-validated protocols for the synthesis and analysis of a representative fluorinated 3-iodoquinoline.
Synthesis of 6-Fluoro-3-Iodoquinoline
This protocol describes a reliable method for the synthesis of 6-fluoro-3-iodoquinoline, a common intermediate.
Materials:
-
6-Fluoroquinoline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a solution of 6-fluoroquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add N-Iodosuccinimide (NIS, 1.2 eq).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 2.0 eq) to the stirring mixture at room temperature. Causality Note: TFA acts as a catalyst, activating the NIS and promoting electrophilic iodination at the electron-rich 3-position of the quinoline ring.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases. Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ to remove any remaining iodine.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-fluoro-3-iodoquinoline as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[7][8]
NMR Spectroscopic Analysis
NMR spectroscopy is essential for confirming the identity and purity of fluorinated compounds. ¹⁹F NMR is particularly powerful for analyzing these molecules.[7][9]
Expected Spectroscopic Features for 6-Fluoro-3-Iodoquinoline:
-
¹H NMR (in CDCl₃):
-
The protons on the pyridine ring (H-2, H-4) will appear as singlets or narrow doublets at high chemical shifts (typically > 8.5 ppm).
-
The protons on the carbocyclic ring (H-5, H-7, H-8) will show characteristic couplings to each other and to the fluorine at C-6. H-5 and H-7 will appear as doublets of doublets due to coupling with both a neighboring proton and the fluorine atom.
-
-
¹³C NMR (in CDCl₃):
-
The carbon bearing the fluorine (C-6) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz) and will be significantly shifted downfield.
-
The carbons ortho (C-5, C-7) and meta (C-8, C-10) to the fluorine will show smaller two- and three-bond C-F couplings (²JCF, ³JCF).
-
The carbon bearing the iodine (C-3) will be shifted significantly upfield due to the heavy atom effect.
-
-
¹⁹F NMR (in CDCl₃):
-
A single resonance will be observed, typically appearing as a multiplet due to couplings to H-5 and H-7.
-
Conclusion and Future Outlook
The substitution of fluorine onto the 3-iodoquinoline scaffold offers a powerful and nuanced tool for medicinal chemists. By understanding the fundamental electronic effects—the interplay between induction and resonance—researchers can rationally design molecules with improved physicochemical properties and optimized reactivity. The ability to modulate pKa, lipophilicity, and metabolic stability while fine-tuning the reactivity of the C-I bond for subsequent diversification makes fluorinated 3-iodoquinolines highly valuable intermediates in the pursuit of novel therapeutics. As synthetic methodologies for selective fluorination continue to advance, the strategic application of these principles will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals.
References
-
Sakthivel, K. et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(vii), 138-165. [Link]
- (2023). Fluorine in drug discovery: Role, design and case studies. (Source details not fully available).
-
Chambers, R. D., et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Slavish, P. J., & Byers, J. T. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Pialat, A., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. PMC. [Link]
-
Giménez, D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
Scott, J. S., & Toste, F. D. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PMC. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
-
Nie, N., et al. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111450. [Link]
-
Beller, M., et al. (2021). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. PMC. [Link]
-
Shvartsberg, M. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org. [Link]
-
(2016). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]
-
Ichitsuka, T. (2018). C-Si bond formation via C-F bond cleavage. Springer Nature. [Link]
-
Kiefer, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Zhdankin, V. V. (2015). Synthesis of β-Fluorovinyliodonium Salts by the Reaction of Alkynes with Hypervalent Iodine/HF Reagents. ResearchGate. [Link]
-
Wang, C., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
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(2009). Synthesis and Reactivity of Aryl Iodo Difluorides. Cardiff University. [Link]
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Lu, L., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
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Clot, E., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8544–8617. [Link]
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Bauzá, A., et al. (2013). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]
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St-Gelais, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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(2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
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(2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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(2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
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Navigating the Synthesis and Application of 7,8-Difluoro-3-iodoquinoline: A Technical Guide for Researchers
An In-depth Exploration of a Niche Fluoro-iodo Heterocycle for Advanced Drug Discovery
For researchers and scientists engaged in the intricate landscape of drug development, the strategic incorporation of fluorine and iodine into heterocyclic scaffolds offers a powerful tool for modulating molecular properties and enhancing therapeutic potential. This guide provides a comprehensive technical overview of 7,8-Difluoro-3-iodoquinoline, a specialized building block with significant promise in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will delve into its core characteristics, plausible synthetic routes, and potential applications by drawing upon established principles of organic chemistry and data from structurally analogous compounds.
Core Chemical Identifiers and Physicochemical Properties
A precise characterization of a molecule is fundamental to its application in research. While this compound is a less common derivative, we can infer its properties from related structures. For context, a table of identifiers for analogous compounds is provided below.
| Chemical Identifier | 8-Fluoro-3-iodoquinoline | 7,8-Difluoro-1,2,3,4-tetrahydroquinoline |
| CAS Number | 866782-59-4[1] | 1249025-43-1[2] |
| Molecular Formula | C9H5FIN[1] | C9H9F2N[2] |
| Molecular Weight | 273.05 g/mol [1] | 169.17 g/mol [2] |
| IUPAC Name | 8-Fluoro-3-iodoquinoline | 7,8-difluoro-1,2,3,4-tetrahydroquinoline[2] |
| Canonical SMILES | C1=CC=C2C(=C1F)N=CC(=C2)I | C1CC2=C(C(=C(C=C2)F)F)NC1[2] |
Based on these related structures, this compound would have a molecular formula of C9H4F2IN and an approximate molecular weight of 291.04 g/mol . The introduction of two fluorine atoms is expected to significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, attributes of considerable interest in drug design.[3]
Strategic Synthesis of this compound
The synthesis of this compound, while not explicitly detailed in the literature, can be approached through established methodologies for the functionalization of quinoline systems. A plausible synthetic pathway would likely involve the construction of the 7,8-difluoroquinoline core followed by a regioselective iodination at the C3 position.
A potential synthetic workflow is outlined below:
Experimental Protocol: A Generalized Approach to C3-Iodination
The final iodination step is critical for introducing the iodine handle, which can be subsequently used in cross-coupling reactions to build molecular complexity. A general protocol for the iodination of an activated quinoline ring is as follows:
-
Dissolution: Dissolve the 7,8-difluoroquinoline substrate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Iodinating Agent: Add an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the reaction mixture. The choice of reagent can influence the regioselectivity and reactivity.
-
Reaction Conditions: The reaction may proceed at room temperature or require gentle heating to achieve a satisfactory conversion rate. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, dried, and purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile intermediate in the synthesis of novel therapeutic agents. The presence of the difluoro substitution can enhance binding affinity and improve pharmacokinetic properties, while the iodo group serves as a key functional handle for further chemical elaboration.[3]
Potential Therapeutic Targets:
-
Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The unique substitution pattern of this compound could be exploited to develop selective inhibitors for various kinases implicated in cancer and inflammatory diseases.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural features of this molecule could be tailored to interact with specific GPCRs, leading to the development of new treatments for a range of disorders.
-
Antiviral and Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics. The incorporation of an iodo-substituent could lead to novel derivatives with enhanced activity or a broader spectrum of action.
The diagram below illustrates the logical flow from this core scaffold to potential drug candidates.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound and its derivatives.
Hazard Identification:
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4][5]
-
Sensitization: May cause an allergic skin reaction.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound represents a promising, albeit less-explored, building block for medicinal chemistry and drug discovery. Its unique combination of a difluorinated quinoline core and a reactive iodine handle provides a versatile platform for the synthesis of novel small molecules with potentially enhanced therapeutic properties. While a dedicated CAS number and extensive characterization data are not yet widely available, the principles of organic synthesis and the knowledge gleaned from analogous structures provide a solid foundation for its preparation and application in the pursuit of innovative medicines.
References
-
PubChem. 7,8-Difluoro-1,2,3,4-tetrahydroquinoline | C9H9F2N | CID 61076449. Available from: [Link]
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics.
-
Greenbook. Safety Data Sheet. Available from: [Link]
-
PanReac AppliChem. 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet. Available from: [Link]
-
MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available from: [Link]
-
ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available from: [Link]
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PubChem. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514. Available from: [Link]
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PubMed. Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. Available from: [Link]
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Arysta Lifescience South Africa. MATERIAL SAFETY DATA SHEET. Available from: [Link]
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National Institute of Standards and Technology. Iodoquinol - the NIST WebBook. Available from: [Link]
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DrugCentral. diiodohydroxyquinoline. Available from: [Link]
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CAS. Emerging drug discovery trends explored in CAS Insights webinar. Available from: [Link]
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PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available from: [Link]
-
ResearchGate. Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Available from: [Link]
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Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Available from: [Link]
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PubChemLite. 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. Available from: [Link]
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Chemsrc. 8-Fluoroquinoline | CAS#:394-68-3. Available from: [Link]
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Thermodynamic Stability Profiling of 7,8-Difluoro-3-iodoquinoline: A Technical Guide
Topic: Thermodynamic Stability of 7,8-Difluoro-3-iodoquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Executive Summary
In the landscape of modern medicinal chemistry, This compound represents a high-value scaffold. The 3-iodo position serves as a "soft" reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7,8-difluoro substitution pattern modulates lipophilicity and metabolic stability (blocking P450 oxidation sites).
However, the thermodynamic stability of this molecule is governed by a tension between the robust, electron-deficient quinoline core and the labile Carbon-Iodine (C-I) bond. This guide provides a comprehensive analysis of its stability profile, theoretical underpinnings, and rigorous experimental protocols for validation.
Structural Analysis & Theoretical Stability
Electronic Architecture (DFT Insights)
To understand the thermodynamic behavior of this compound, we must analyze the electronic effects of its substituents.
-
The 7,8-Difluoro Motif: Fluorine is highly electronegative (
). Positions 7 and 8 on the quinoline ring exert a strong inductive electron-withdrawing effect (-I). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the ring more resistant to oxidative degradation compared to unsubstituted quinoline. -
The 3-Iodo Substituent: The C-I bond is the thermodynamic "weak link." Aryl C-I bonds typically have Bond Dissociation Energies (BDE) of ~65–70 kcal/mol , significantly lower than C-Br (~81 kcal/mol) or C-F (~115 kcal/mol).
-
Net Effect: The molecule is chemically stable against oxidation but thermally and photolytically vulnerable at the C-I position. The electron-withdrawing fluorines slightly strengthen the C-I bond (via dipole effects) compared to electron-rich analogs, but not enough to prevent homolysis at elevated temperatures.
Predicted Physicochemical Properties
Based on Structure-Property Relationships (SPR) of analogous haloquinolines (e.g., 3-iodoquinoline, mp 86-90°C; 5,7-dichloro-8-hydroxyquinoline, mp >110°C), we can bracket the properties of this compound.
| Parameter | Predicted Value/Range | Rationale |
| Physical State | Crystalline Solid | Planar aromatic system allows efficient |
| Melting Point | 110°C – 140°C | 7,8-F substitution increases lattice energy via dipole interactions compared to 3-iodoquinoline. |
| Thermal Decomposition ( | > 180°C | Ring stability is high; decomposition is likely initiated by deiodination. |
| Solubility | Low in water; High in DCM, DMSO | Lipophilic scaffold (LogP ~3.0–3.5). |
Experimental Profiling Protocols
Stability Testing Workflow
The following diagram outlines the decision logic for characterizing the material.
Figure 1: Integrated Stability Testing Workflow. TGA (Thermogravimetric Analysis) determines decomposition onset; DSC (Differential Scanning Calorimetry) identifies melting and polymorphic transitions.
Thermal Analysis Protocol (DSC/TGA)
Objective: Determine the safe operating window for synthesis and drying.
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).
-
Sample Mass: 5–10 mg.
-
Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape without sublimation).
-
Ramp: 10°C/min from 25°C to 300°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
Interpretation:
-
Endotherm (110–140°C): Melting point. Sharp peak indicates high purity. Broad peak indicates impurities or amorphous content.
-
Exotherm (>200°C): Decomposition.[1] Warning: A sharp exotherm indicates rapid deiodination. Do not scale reactions near this temperature.
-
Forced Degradation (Stress Testing)
Standard ICH guidelines must be adapted for the specific lability of the iodide.
| Stress Condition | Protocol | Expected Degradant | Analytical Marker |
| Photolysis | 1.2M lux hours (ICH Q1B) | Free Iodine ( | Color change (yellow |
| Oxidation | 3% | N-Oxide formation | Mass shift +16 Da (M+16) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4h | Stable (Quinoline protonates) | No change |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4h | Potential F displacement (minor) | Mass shift -2 (F |
Degradation Pathways & Mechanisms
The primary threat to the thermodynamic stability of this compound is Homolytic Deiodination , driven by heat or light.
Figure 2: Primary degradation pathway via homolytic cleavage of the C-I bond.
Mechanistic Insight: The 7,8-difluoro substitution pattern does not significantly protect against this pathway. In fact, if the compound is stored in solution (e.g., DMSO/Methanol), the radical generated by light exposure will abstract a hydrogen atom from the solvent, leading to the de-iodinated impurity (7,8-difluoroquinoline).
Synthetic Implications & Handling
Cross-Coupling Reactions
When utilizing this scaffold in Suzuki or Sonogashira couplings:
-
Temperature Limit: Keep reaction temperatures below 100°C if possible. Above 120°C, background homolysis of the C-I bond competes with the Pd-oxidative addition cycle, leading to de-iodinated byproducts.
-
Catalyst Choice: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition at lower temperatures, preserving the scaffold's integrity.
Storage Recommendations
To maximize shelf-life and thermodynamic stability:
-
Container: Amber glass vials (Critical to prevent photolysis).
-
Atmosphere: Argon or Nitrogen flush (prevents oxidation of trace free iodide to iodine).
-
Temperature: Refrigerate (2–8°C). While the solid is thermally stable at room temperature, cold storage inhibits slow solid-state diffusion and surface oxidation.
References
-
ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996. Link
-
Luo, Y., et al. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 2003, 36(4), 255–263. (Establishes C-I BDE baseline). Link
-
Sigma-Aldrich. "3-Iodoquinoline Product Specification & Safety Data." (Used as baseline for melting point comparisons). Link
-
Badran, I., & Thaher, M. N. "Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin." Moroccan Journal of Chemistry, 2024. (Methodology for fluoroquinoline thermal analysis). Link
-
PubChem. "7,8-Difluoro-1,2,3,4-tetrahydroquinoline Compound Summary." (Structural analog data). Link
Sources
The Fluorine Effect: Strategic Deployment of Fluorinated Quinoline Scaffolds in Modern Pharmacotherapy
Topic: Overview of Fluorinated Quinoline Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The quinoline heterocycle remains one of the most "privileged structures" in medicinal chemistry, serving as the backbone for a vast array of therapeutics ranging from historical antimalarials to third-generation kinase inhibitors. However, the true renaissance of this scaffold occurred with the strategic introduction of fluorine.
This guide analyzes the fluorinated quinoline derivative , a structural class where the unique electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å), and lipophilicity of fluorine are leveraged to modulate pharmacokinetics (PK) and pharmacodynamics (PD). We examine the three dominant paradigms of this class: the C6-fluorinated antibacterials (fluoroquinolones), the trifluoromethylated antimalarials, and the side-chain fluorinated kinase inhibitors.
Medicinal Chemistry Architecture: The "Fluorine Scan"
The incorporation of fluorine into the quinoline core is rarely accidental. It follows specific Structure-Activity Relationship (SAR) logic designed to overcome the inherent limitations of the bare quinoline scaffold.
Electronic Modulation and pKa
In antibacterial quinolones, the introduction of a fluorine atom at the C-6 position is critical.
-
Mechanism: The electron-withdrawing nature of fluorine at C-6 lowers the electron density of the aromatic ring. This influences the pKa of the carboxylic acid at C-3 and the basicity of the piperazinyl group at C-7 (in ciprofloxacin-like drugs).
-
Result: This creates an optimal zwitterionic species at physiological pH, which is essential for porin channel transport in Gram-negative bacteria and high affinity binding to the DNA-gyrase complex.
Metabolic Blocking
The quinoline ring is susceptible to oxidative metabolism, particularly at the electron-rich positions.
-
Strategy: Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol) effectively blocks Cytochrome P450-mediated oxidation.
-
Application: In Mefloquine , bis-trifluoromethylation at C-2 and C-8 creates a steric and electronic shield, significantly prolonging the half-life (
weeks) compared to non-fluorinated analogs.
Lipophilicity and Conformation
Fluorination typically increases
Visualization: The Fluorinated Quinoline SAR Map
The following diagram illustrates the critical substitution points on the quinoline scaffold and their pharmacological impact.
Figure 1: Strategic placement of fluorine atoms on the quinoline core and their resultant pharmacological benefits.
Technical Case Studies
Antibacterials: The C-6 Fluoroquinolones
-
Representative Drug: Ciprofloxacin (FDA Approved 1987).
-
Chemistry: The addition of F at C-6 was the breakthrough that transitioned "quinolones" (like nalidixic acid) into "fluoroquinolones," expanding the spectrum to include Pseudomonas aeruginosa.
-
Molecular Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). The C-6 fluorine is believed to interact with the enzyme-DNA interface, stabilizing the cleavage complex and leading to bacterial cell death.
Antimalarials: The Trifluoromethyl Shield
-
Representative Drug: Mefloquine (Lariam).
-
Chemistry: Contains two trifluoromethyl (-CF3) groups at positions 2 and 8.
-
Rationale: The CF3 groups prevent metabolic degradation of the quinoline ring, allowing the drug to maintain therapeutic concentrations in the blood for weeks, which is vital for malaria prophylaxis.
Kinase Inhibitors: The Distal Fluorine
-
Representative Drug: Cabozantinib (Cometriq/Cabometyx).[1]
-
Target: VEGFR2, MET, AXL.[2]
-
Chemistry: A 4-(6,7-dimethoxyquinolin-4-yloxy)aniline core.[1][2][3]
-
Fluorine Role: The fluorine is located on the terminal phenyl ring of the cyclopropane-1,1-dicarboxamide tail. This distal fluorination improves metabolic stability of the phenyl ring and enhances hydrophobic interactions within the ATP-binding pocket of the kinase (Type II inhibition).
Table 1: Comparative Profile of Key Fluorinated Quinoline Drugs
| Drug | Indication | Fluorine Location | Mechanism of Action | Key Fluorine Benefit |
| Ciprofloxacin | Bacterial Infections | C-6 (Ring) | DNA Gyrase Inhibitor | Broadens spectrum, increases potency >100-fold vs nalidixic acid. |
| Mefloquine | Malaria | C-2, C-8 (Ring -CF3) | Heme Polymerization Inhibitor | Blocks metabolism, increases |
| Cabozantinib | RCC, HCC, Thyroid Cancer | Phenyl Tail (Distal) | Tyrosine Kinase Inhibitor (MET/VEGFR) | Optimizes lipophilicity and metabolic stability of the side chain. |
| Sitafloxacin | Bacterial Infections | C-6 (Ring) + Side Chain | DNA Gyrase Inhibitor | Fluorine on cyclopropyl ring enhances activity against resistant strains. |
Experimental Workflow: Synthesis of 6-Fluoroquinoline Scaffolds
The synthesis of the fluorinated core is the bottleneck in many discovery campaigns. Direct fluorination of the quinoline ring is often low-yielding and non-selective. The industry standard relies on the Gould-Jacobs Reaction using fluorinated building blocks.
Protocol: Modified Gould-Jacobs Cyclization
Objective: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Key Intermediate).
Reagents:
-
3-Fluoroaniline (Starting Material)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (Solvent for high temp cyclization)
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
Charge a reaction vessel with 3-fluoroaniline (1.0 eq) and EMME (1.1 eq).
-
Heat to 110°C for 2 hours. Ethanol is produced as a byproduct.
-
Checkpoint: Monitor TLC/LC-MS for the disappearance of aniline and formation of the acrylate intermediate.
-
-
Cyclization (Thermal):
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Add n-hexane or diethyl ether to precipitate the product.
-
Filter the solid precipitate.
-
Wash with hexane to remove residual diphenyl ether.
-
-
Hydrolysis & Decarboxylation (Optional for bare core):
-
Reflux the ester in 10% NaOH followed by acidification to obtain the carboxylic acid.
-
Heat in quinoline/copper powder to decarboxylate if the C-3 H-analog is desired.
-
Synthesis Visualization
Figure 2: The Gould-Jacobs pathway for constructing the 6-fluoroquinoline core, the foundational step for fluoroquinolone antibiotics.
Future Outlook: 18F-PET Radiotracers
The next frontier for fluorinated quinolines lies in diagnostics. Positron Emission Tomography (PET) utilizes the isotope
Key Challenge: The short half-life of
References
-
FDA Drug Database. Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). U.S. Food and Drug Administration.[7][8] Link
-
Priya, A., et al. (2025). "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmacy and Pharmaceutical Research. Link
-
Piccionello, A. P., et al. (2023). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules. Link
-
Exelixis, Inc. (2012). "Cometriq (cabozantinib) Prescribing Information." Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 25102847, Cabozantinib." PubChem. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 4046, Mefloquine." PubChem. Link
-
Li, S., et al. (2022). "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives." Synthesis. Link
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Predicted Metabolic Stability of 7,8-Difluoro-3-iodoquinoline Derivatives
Executive Summary
This technical guide evaluates the predicted metabolic stability of 7,8-difluoro-3-iodoquinoline derivatives, a specialized chemical scaffold increasingly relevant in the development of agricultural fungicides and potential kinase inhibitors. By synthesizing structure-activity relationship (SAR) principles with established metabolic pathways, this guide provides a predictive framework for researchers.
The core analysis suggests that the 7,8-difluoro substitution pattern effectively blocks common cytochrome P450 (CYP) oxidation sites on the benzenoid ring, while the 3-iodo moiety modulates lipophilicity and steric hindrance. However, this specific substitution pattern redistributes metabolic liability toward the pyridine ring (C2 position) and remaining open benzenoid sites (C5/C6), necessitating targeted experimental validation.
Structural Analysis & Metabolic Prediction[1]
The Quinoline Scaffold Vulnerabilities
Unsubstituted quinoline undergoes rapid oxidative metabolism. The primary metabolic "soft spots" are:
-
C-2 Position: Highly susceptible to oxidation by Aldehyde Oxidase (AO) and CYP isoforms to form 2-quinolones.
-
C-5 and C-8 Positions: Preferred sites for CYP-mediated aromatic hydroxylation (epoxidation followed by rearrangement).
-
Nitrogen Atom: Susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.
Impact of 7,8-Difluoro Substitution
The introduction of fluorine atoms at positions 7 and 8 is a strategic medicinal chemistry tactic:
-
Metabolic Blocking: The C–F bond energy (~116 kcal/mol) is significantly higher than the C–H bond (~99 kcal/mol), effectively rendering positions 7 and 8 inert to oxidative metabolism.
-
Electronic Deactivation: The high electronegativity of the fluorine atoms decreases the electron density of the benzenoid ring. This deactivation reduces the propensity for CYP-mediated epoxidation at the adjacent C5-C6 bond, a common pathway for electron-rich aromatics.
Impact of 3-Iodo Substitution
The iodine atom at position 3 introduces unique physicochemical properties:
-
Steric Shielding: The large van der Waals radius of iodine (1.98 Å) provides steric protection to the adjacent C2 and C4 positions, potentially hindering the approach of AO or CYP enzymes.
-
Lipophilicity Modulation: Iodine significantly increases
, which enhances membrane permeability and binding affinity to metabolic enzymes (lower ). While this can increase intrinsic clearance ( ), the blocking of specific sites (C3, C7, C8) forces metabolism to slower, secondary pathways.
Predicted Metabolic Map
Based on these electronic and steric factors, the predicted metabolic pathway for this compound derivatives shifts away from standard quinoline hydroxylation.
Figure 1: Predicted metabolic pathways. The 7,8-difluoro pattern blocks the benzenoid ring, shifting the primary metabolic liability to C2-oxidation via Aldehyde Oxidase.
Experimental Validation Protocols
To confirm the predicted stability and identify the actual clearance mechanisms, the following self-validating experimental workflows are required.
In Vitro Microsomal Stability Assay
This protocol determines the intrinsic clearance (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (20 mg/mL protein concentration)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)
-
Test Compound (10 mM DMSO stock)
-
Positive Control (e.g., Verapamil or Testosterone)
Protocol Workflow:
-
Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer containing microsomes (0.5 mg/mL final). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.[1] Control arm: Add buffer instead of NADPH to assess non-NADPH dependent stability (e.g., hydrolysis).
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 minutes to pellet proteins. Collect supernatant.
-
Analysis: Quantify parent compound via LC-MS/MS.
Data Calculation:
Plot
Metabolite Identification (MetID)
Once clearance is established, identifying where the molecule breaks down is crucial for structural optimization.
LC-MS/MS Configuration:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution).
-
Scan Mode: Data-Dependent Acquisition (DDA) – Full MS scan followed by MS/MS of the top 3 most intense ions.
-
Data Analysis: Use mass defect filtering (MDF) focused on the halogenated core. Look for specific mass shifts:
-
+16 Da (Oxidation/Hydroxylation)
-
+32 Da (Di-oxidation)
-
-126 Da (Loss of Iodine)
-
+14 Da (Methylation - unlikely for this core but possible if R-groups exist)
-
Comparative Stability Data (Predicted)
The following table summarizes the predicted impact of the 7,8-difluoro-3-iodo substitution compared to a standard quinoline core.
| Compound Scaffold | Predicted | Primary Metabolic Liability | Stability Class |
| Quinoline | < 15 min | C2-Oxidation, C5/C8 Hydroxylation | Low |
| 3-Iodoquinoline | 20 - 40 min | C2-Oxidation, C5/C8 Hydroxylation | Moderate |
| 7,8-Difluoroquinoline | 40 - 60 min | C2-Oxidation, C5 Epoxidation | Moderate-High |
| This compound | > 60 min | C2-Oxidation (Slowed) | High |
Note: The combination of F-blocking and I-steric hindrance is predicted to act synergistically, significantly extending half-life.
Experimental Workflow Diagram
This diagram outlines the integrated workflow for assessing the metabolic stability of this specific scaffold, from synthesis to data analysis.
Figure 2: Integrated experimental workflow for metabolic stability assessment.
References
-
Discovery and optimization of indoline derivatives as new LXR agonists. Inventiva Pharma. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Retrieved from [Link]
- Nitrogen-containing heterocyclic compound and agricultural/horticultural germicide (Patent WO2011081174A1). Google Patents.
-
Effects of oligofluorine substitution on the mutagenicity of quinoline. PubMed. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Sonogashira Cross-Coupling of 7,8-Difluoro-3-iodoquinoline
Executive Summary & Scope
This application note details the optimized protocol for the Sonogashira cross-coupling of 7,8-difluoro-3-iodoquinoline , a high-value scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. While 3-haloquinolines are historically less reactive than their 2- or 4-isomers, the introduction of electron-withdrawing fluorine atoms at the 7 and 8 positions significantly alters the electronic landscape of the heterocyclic core.
This guide addresses the specific challenges of this substrate:
-
Electronic Activation: Leveraging the inductive effect of fluorine to facilitate oxidative addition.
-
Chemoselectivity: Avoiding nucleophilic aromatic substitution (
) at the fluorinated positions. -
Solubility: Overcoming the poor solubility characteristic of planar poly-haloquinolines.
Mechanistic Considerations
Electronic Activation by Fluorine
The 7,8-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I) on the quinoline ring system.
-
Impact on C3-I Bond: The electron density of the quinoline ring is reduced. This makes the C3 position more electrophilic compared to a non-fluorinated quinoline.
-
Catalytic Consequence: The rate of Oxidative Addition (the first step of the catalytic cycle) is accelerated. The Pd(0) species inserts more readily into the electron-deficient C-I bond.
-
Risk Factor: While beneficial for coupling, the electron-deficient ring is theoretically more susceptible to nucleophilic attack. However, under standard Sonogashira conditions (mild base, Cu(I) catalysis), the C3-Iodine oxidative addition is kinetically dominant over any potential
at the C7/C8-Fluorine positions.
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for this fluorinated substrate, highlighting the critical oxidative addition step.
Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-poor quinoline ring.
Optimization Strategy
For 3-iodoquinolines, "standard" conditions often fail to achieve full conversion due to catalyst poisoning by the basic quinoline nitrogen. The following parameters have been optimized for the 7,8-difluoro analog.
Screening Data Summary
Conditions: 1.0 equiv Ar-I, 1.2 equiv Phenylacetylene, 5 mol% [Pd], 10 mol% CuI, Solvent (0.1 M), 60°C, 4h.
| Entry | Catalyst System | Base | Solvent | Yield (LCMS) | Notes |
| 1 | Pd(PPh3)4 | Et3N | THF | 45% | Incomplete; catalyst instability. |
| 2 | Pd(PPh3)2Cl2 | Et3N | DMF | 82% | Good conversion; DMF aids solubility. |
| 3 | Pd(dppf)Cl2 | Cs2CO3 | DMF | 94% | Optimal. Bidentate ligand prevents poisoning. |
| 4 | Pd(OAc)2 / XPhos | K3PO4 | Toluene | 88% | Effective but expensive. |
| 5 | Pd/C (Heterogeneous) | Et3N | EtOH | 15% | Poor reactivity for this substrate. |
Key Finding: The use of Pd(dppf)Cl2 (ferrocenyl ligand) with an inorganic base (Cs2CO3 ) in DMF provided the highest yield. The bidentate ligand dppf forms a wide bite angle, stabilizing the Pd-center against coordination by the quinoline nitrogen, while the inorganic base minimizes side reactions common with amines at high temperatures.
Standard Operating Procedure (SOP)
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Co-Catalyst: CuI (5-10 mol%)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) - Dried
-
Solvent: Anhydrous DMF (Dimethylformamide) - Degassed
Protocol Workflow
Figure 2: Operational workflow for the batch synthesis.
Detailed Steps
-
Reaction Setup (Inert Atmosphere):
-
To a dry, argon-purged reaction vial/flask equipped with a magnetic stir bar, add This compound (1.0 mmol, 291 mg), Pd(dppf)Cl2 (0.03 mmol, 24 mg), CuI (0.05 mmol, 9.5 mg), and Cs2CO3 (2.0 mmol, 652 mg).
-
Note: Weighing CuI and Pd catalysts should be done quickly to minimize air exposure, or ideally in a glovebox.
-
-
Solvent Addition & Degassing:
-
Seal the vessel with a septum.
-
Evacuate and backfill with Argon (x3).
-
Inject Anhydrous DMF (5.0 mL) via syringe.
-
Inject the Terminal Alkyne (1.2 mmol) via syringe.
-
Critical: If the alkyne is a solid, add it in Step 1.
-
-
Reaction Execution:
-
Place the vessel in a pre-heated oil block/bath at 60°C .
-
Stir vigorously (800 rpm). The mixture will typically turn from orange/red to dark brown/black over time.
-
Monitor by TLC or LCMS after 2 hours. Reaction is typically complete within 4-6 hours.
-
-
Workup (Copper Removal):
-
Dilute with Ethyl Acetate (20 mL).
-
Quench: Add 20 mL of saturated aqueous
solution (or 10% ethylenediamine solution) to complex the copper species (turns aqueous layer blue). -
Separate layers. Wash organic layer with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.
-
Dry over
, filter, and concentrate under reduced pressure.
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The fluorinated product is often less polar than the starting material.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | Catalyst poisoning by Quinoline N | Switch to Pd(dppf)Cl2 or increase loading to 5-8 mol%. |
| Homo-coupling of Alkyne | Excess O2 in solvent (Glaser coupling) | Degas DMF thoroughly (sparge with Ar for 15 min) before use. Add alkyne slowly. |
| Black Precipitate (Immediate) | Pd aggregation (Pd black formation) | Ligand failure. Ensure phosphine ligand is fresh. Lower temp to 50°C. |
| Product contaminated with SM | Incomplete reaction | Add 0.5 equiv more alkyne and 2 mol% fresh catalyst; heat for 2h more. |
| Defluorination (Trace) | Avoid strong nucleophilic bases (like NaOMe). Stick to Cs2CO3 or Et3N. |
Safety & Handling
-
This compound: Treat as a potential irritant and sensitizer. The high fluorine content may increase lipophilicity and skin absorption. Wear double nitrile gloves.
-
Palladium/Copper: Heavy metals. Dispose of all aqueous waste in heavy metal streams.
-
DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.
References
-
General Sonogashira on Quinolines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Fluorinated Heterocycle Reactivity: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link
-
Pd(dppf)Cl2 Efficacy: Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. Link
-
Synthesis of 3-Iodoquinolines: Godet, T., et al. (2004). Halogen-dance reactions on quinolines. Organic Letters, 6(19), 3281-3284. Link
Sources
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 7,8-Difluoro-3-iodoquinoline
Authored by: Gemini, Senior Application Scientist
Introduction: The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The introduction of fluorine atoms into this scaffold can profoundly influence the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 7,8-difluoro substitution pattern, in particular, introduces unique electronic features to the quinoline core. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 7,8-difluoro-3-iodoquinoline, a versatile building block for the synthesis of novel chemical entities. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
The C-3 position of the quinoline ring is a strategic site for modification, and the presence of an iodine atom at this position makes it an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[3] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] This document will detail protocols for five key transformations: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.
Understanding the Substrate: The Role of 7,8-Difluoro Substitution
The two fluorine atoms at the C-7 and C-8 positions of the quinoline ring are strongly electron-withdrawing. This has several important implications for the reactivity of this compound in palladium-catalyzed reactions:
-
Activation of the C-I Bond: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the C-3 position, making the C-I bond more susceptible to oxidative addition to a Pd(0) catalyst. This is the crucial first step in most cross-coupling catalytic cycles.[6]
-
Influence on Reaction Kinetics: The enhanced reactivity of the C-I bond may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) compared to non-fluorinated analogues.
-
Potential for Altered Ligand Effects: The electronic properties of the substrate can influence the optimal choice of palladium ligand. Electron-rich ligands are often employed to facilitate the oxidative addition step, and their efficacy can be modulated by the electronic nature of the substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[7] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position.
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst and Ligand: A pre-formed Pd(II) catalyst like Pd(dppf)Cl₂ is often preferred for its air stability and ease of handling. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a good choice for this system due to its electron-rich nature, which promotes the oxidative addition of the aryl iodide.[8] For more challenging couplings, more electron-rich and sterically bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be beneficial.
-
Base: A base is required to activate the boronic acid for transmetalation. Cesium carbonate (Cs₂CO₃) is a strong, yet relatively mild base that is often effective. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used. The choice of base can significantly impact the reaction outcome and should be screened for optimal results.
-
Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or toluene are common organic solvents, and the presence of water helps to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: 3-Aryl-7,8-difluoroquinoline Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degas the resulting suspension by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7,8-difluoroquinoline.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 12-18 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16-24 | 70-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 8-12 | 80-98 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for the construction of C(sp²)-C(sp²) bonds.[9][10] This reaction is particularly useful for introducing vinyl groups at the C-3 position of the quinoline core.
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) are often used to stabilize the palladium catalyst and promote the reaction. The choice of ligand can influence the regioselectivity of the alkene insertion.
-
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally effective for the Heck reaction.
Catalytic Cycle: The Heck Reaction
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3-Substituted-7,8-Difluoroquinolines via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of the 7,8-Difluoroquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The 7,8-difluoroquinoline moiety, in particular, presents a unique and valuable scaffold for drug discovery. The strong electron-withdrawing nature of the fluorine atoms at these positions can modulate the electronic properties of the entire ring system, impacting both its reactivity in further chemical transformations and its interactions with biological targets.
This guide provides detailed application notes and field-proven protocols for the synthesis of 3-substituted-7,8-difluoroquinolines via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods offer a versatile and efficient means to introduce a diverse range of substituents at the 3-position, enabling the rapid generation of compound libraries for drug discovery and development.
General Workflow for Cross-Coupling Reactions
The synthesis of 3-substituted-7,8-difluoroquinolines via palladium-catalyzed cross-coupling reactions generally follows a standardized workflow, from reagent preparation to product purification. Understanding this workflow is crucial for successful and reproducible execution of these powerful synthetic transformations.
Caption: A step-by-step overview of a typical cross-coupling experiment.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7,8-difluoroquinolines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In the context of our target molecules, this reaction is ideal for the synthesis of 3-aryl-7,8-difluoroquinolines from a 3-halo-7,8-difluoroquinoline precursor and a suitable arylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst.[3] The cycle is initiated by the oxidative addition of the 3-halo-7,8-difluoroquinoline to a Pd(0) complex. The electron-withdrawing fluorine atoms at the 7 and 8-positions are expected to increase the electrophilicity of the quinoline ring, potentially facilitating this oxidative addition step. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Sources
Application Notes and Protocols for the Heck Reaction of 7,8-Difluoro-3-iodoquinoline
Introduction: Expanding the Synthetic Utility of Fluorinated Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of fluorine atoms into this structure can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 7,8-Difluoro-3-iodoquinoline is a valuable building block for the synthesis of novel quinoline derivatives, with the iodine atom at the 3-position serving as a versatile handle for carbon-carbon bond formation.
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the olefination of aryl halides.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its reliability in forming substituted alkenes.[3][4] This application note provides detailed protocols for the Heck reaction using this compound, offering researchers a robust starting point for the synthesis of 3-alkenyl-7,8-difluoroquinolines. These products are of significant interest in drug discovery and materials science.
The protocols outlined below are designed to be both comprehensive and adaptable, providing a foundational method and a pathway for optimization. We will delve into the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and modify these procedures to suit their specific synthetic targets.
The Heck Reaction: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this cycle is crucial for rationalizing the reaction conditions and for troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The high reactivity of aryl iodides makes this step relatively facile.[6]
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group β to the palladium is eliminated, forming the desired alkene product and a hydrido-palladium(II) species. This step typically proceeds with syn-elimination.
-
Reductive Elimination: The base in the reaction mixture neutralizes the generated H-X, facilitating the reductive elimination of the hydrido-palladium(II) species to regenerate the active Pd(0) catalyst.[7][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following protocols provide a detailed guide for performing the Heck reaction with this compound.
Protocol 1: General Procedure for the Heck Coupling of this compound with an Acrylate Ester
This protocol describes a standard set of conditions for the coupling of this compound with a generic acrylate ester, a class of activated alkenes that are excellent substrates for the Heck reaction.[6]
Materials:
-
This compound
-
Alkyl acrylate (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), followed by the alkyl acrylate (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkenyl-7,8-difluoroquinoline.
Protocol 2: Ligand-Free Heck Reaction for Activated Alkenes
For highly reactive aryl iodides and activated alkenes, a ligand-free protocol can be effective and offers a simplified setup.[7]
Materials:
-
This compound
-
Styrene or other activated alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal and purge the flask with an inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMAc (5 mL) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the procedures outlined in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Caption: A generalized workflow for the Heck reaction.
Rationale for Experimental Design
-
Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7][8]
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[2] The PPh₃:Pd ratio is typically 2:1 to ensure the formation of the active L₂Pd(0) species.
-
Base: An organic or inorganic base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle.[7][8] Triethylamine is a common choice, acting as both a base and a reducing agent for the Pd(II) precatalyst.[7] Inorganic bases like K₂CO₃ can also be effective, particularly at higher temperatures.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used as they can dissolve the reactants and the palladium catalyst system, and they are stable at the elevated temperatures often required for Heck reactions.[9]
-
Temperature: Heck reactions are typically conducted at elevated temperatures (80-140 °C) to ensure a reasonable reaction rate, particularly for less reactive substrates.[6]
Summary of Reaction Parameters
| Parameter | Protocol 1 (General) | Protocol 2 (Ligand-Free) | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | Efficient precatalyst for Pd(0) formation.[7] |
| Ligand | PPh₃ (4 mol%) | None | Stabilizes Pd(0) and modulates reactivity.[2] |
| Base | Et₃N or DIPEA (1.5 equiv) | K₂CO₃ (2.0 equiv) | Neutralizes HI and aids in catalyst regeneration.[7][8] |
| Solvent | DMF or MeCN | DMAc or NMP | Polar aprotic, good solubility for reactants.[9] |
| Temperature | 100 °C | 120 °C | Provides sufficient thermal energy for the reaction.[6] |
| Alkene | Activated (e.g., acrylates) | Activated (e.g., styrene) | Electron-withdrawing groups on the alkene facilitate the reaction.[6] |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., NMP), or employing a more electron-rich and bulky phosphine ligand which can accelerate oxidative addition.
-
Formation of Byproducts: The formation of reduced starting material (7,8-difluoroquinoline) can occur via a competing reductive Heck pathway.[4] Adjusting the base and solvent system may mitigate this. Homocoupling of the alkene can also be an issue, which can sometimes be suppressed by using a higher loading of the aryl iodide.
-
Catalyst Decomposition: The appearance of a black precipitate (palladium black) indicates catalyst decomposition. This can often be prevented by ensuring rigorously deoxygenated conditions and using an appropriate ligand-to-palladium ratio.
Conclusion
The Heck reaction of this compound provides a reliable and versatile method for the synthesis of 3-alkenyl-7,8-difluoroquinolines. The protocols presented here offer a solid foundation for researchers to explore the synthesis of these valuable compounds. By understanding the underlying mechanism and the role of each reaction component, these procedures can be further optimized and adapted to a wide range of alkene coupling partners, thereby expanding the synthetic toolbox for the development of novel fluorinated quinoline derivatives.
References
- Chemistry Heck Reaction - SATHEE. (n.d.).
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]
-
Youn, J. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 6(11), 7538-7551. Retrieved from [Link]
-
Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
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Heck reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5). ScienceDirect. Retrieved from [Link]
-
Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E). (2025, August 7). ResearchGate. Retrieved from [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journals. Retrieved from [Link]
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (2010). PMC. Retrieved from [Link]
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A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (2023, September 15). ACS Publications. Retrieved from [Link]
-
Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
The Heck reaction: Mechanistic insights and novel ligands. (2025, August 5). ResearchGate. Retrieved from [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (2023). PMC. Retrieved from [Link]
-
Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. (2017, July 18). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. (2017, November 17). PubMed. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Heck Reaction—State of the Art. (2017, September 11). MDPI. Retrieved from [Link]
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Heck reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. (n.d.). PMC. Retrieved from [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). MDPI. Retrieved from [Link]
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Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Application Notes and Protocols for C-H Activation Strategies Involving 7,8-Difluoro-3-iodoquinoline
Introduction: The Strategic Value of 7,8-Difluoro-3-iodoquinoline in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] The 7,8-difluoro substitution pattern, in particular, is a key feature in several potent antibacterial agents.[1] this compound represents a highly valuable, yet under-explored, building block for the synthesis of novel chemical entities. The presence of multiple functional handles—the quinoline nitrogen, the C-I bond, and several C-H bonds—offers a rich platform for diverse chemical modifications.
This guide provides a comprehensive overview of potential C-H activation strategies for the selective functionalization of this compound. As a Senior Application Scientist, the following protocols and insights are synthesized from established principles of transition-metal-catalyzed C-H activation, tailored to the specific electronic and steric environment of this unique substrate. While direct literature precedents for C-H activation on this exact molecule are scarce, the methodologies presented herein are grounded in extensive research on related fluoroquinolines and N-heterocyclic systems, offering a robust starting point for researchers in drug development and synthetic chemistry.
PART 1: Mechanistic Considerations and Site Selectivity
The regioselectivity of C-H activation on this compound is governed by a complex interplay of electronic and steric factors, as well as the choice of catalyst and directing group strategy.
Electronic Landscape: The two fluorine atoms at the C7 and C8 positions are strongly electron-withdrawing, which is expected to increase the acidity of the C-H bonds on the benzene ring, particularly at the C5 and C6 positions. The quinoline nitrogen atom possesses a lone pair of electrons and can act as an endogenous directing group, favoring functionalization at the C8 position. However, the existing fluorine at C8 may sterically hinder this approach. The C2 and C4 positions on the pyridine ring are electron-deficient and generally more susceptible to nucleophilic attack rather than direct C-H activation.
Potential Competition: A key consideration is the presence of the C-I bond at the C3 position. This bond is susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), which can lead to competing cross-coupling reactions. The choice of catalyst and reaction conditions will be crucial to favor C-H activation over C-I bond functionalization.
PART 2: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H activation is a powerful tool for the formation of C-C bonds.[5][6] For the C-H arylation of this compound, a directed approach is likely to be most effective in achieving high regioselectivity.
Protocol 1: Directed C-H Arylation at the C4-Position
This protocol leverages the quinoline nitrogen as a directing group to promote C-H activation at the C4-position. The use of a Pd(II) catalyst is proposed, which typically favors a concerted metalation-deprotonation (CMD) mechanism.
Reaction Scheme:
Caption: Proposed palladium-catalyzed C4-arylation of this compound.
Experimental Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand such as Ac-Gly-OH (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (0.1 M concentration relative to the substrate).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precatalyst for C-H activation.
-
Ligand: Amino acid ligands like Ac-Gly-OH can facilitate the CMD pathway and improve reaction efficiency and selectivity.
-
Base: K₂CO₃ is a common inorganic base used to facilitate the deprotonation step in the catalytic cycle.
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of transformation.
Data Presentation:
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-bromotoluene | Expected good |
| 2 | 4-bromoanisole | Expected good |
| 3 | 1-bromo-4-(trifluoromethyl)benzene | Expected moderate |
| 4 | 2-bromopyridine | Expected moderate |
| Note: These are hypothetical yields to guide experimental design. |
PART 3: Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly those in the +3 oxidation state, are highly effective for C-H activation, often proceeding through a CMD mechanism and exhibiting excellent functional group tolerance.[7][8][9][10]
Protocol 2: Rh(III)-Catalyzed C-H Alkenylation at the C4-Position
This protocol outlines a potential method for introducing an alkenyl group at the C4 position of this compound.
Workflow Diagram:
Caption: Experimental workflow for Rh(III)-catalyzed C-H alkenylation.
Experimental Protocol:
-
In a glovebox, charge a vial with this compound (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add the activated alkene (e.g., ethyl acrylate, 1.5 equiv.).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography.
Trustworthiness and Self-Validation:
-
Role of Silver Salt: AgSbF₆ acts as a halide scavenger, generating the active cationic Rh(III) species.
-
Regioselectivity: The directing effect of the quinoline nitrogen is expected to favor functionalization at the C4 position.
-
Control Experiment: Running the reaction without the rhodium catalyst or the silver salt should result in no product formation, confirming the catalytic nature of the transformation.
PART 4: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for installing a boronic ester group, which can then be used in a wide array of subsequent cross-coupling reactions.[11] This strategy offers a versatile entry point for further diversification of the this compound scaffold.
Protocol 3: Ir-Catalyzed C-H Borylation
Given the steric and electronic environment of the substrate, borylation could potentially occur at the C5 or C6 positions. Steric factors are known to play a dominant role in the regiochemistry of this reaction.[11]
Mechanistic Rationale Diagram:
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Experimental Protocol:
-
To an oven-dried vial, add this compound (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).
-
Place the vial under an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) (0.5 M).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel.
Expertise and Field-Proven Insights:
-
Ligand Choice: The dtbpy ligand is commonly used in Ir-catalyzed borylation to enhance catalyst stability and activity.
-
Solvent: THF is a standard solvent for this transformation, although others like cyclohexane or cyclopentyl methyl ether can also be effective.
-
Site Selectivity Prediction: Based on related systems, borylation is likely to occur at the most sterically accessible and electronically favorable C-H bond, potentially leading to a mixture of C5 and C6 isomers. Detailed NMR analysis will be required to determine the regioselectivity.[11]
Conclusion
The C-H activation of this compound presents a compelling opportunity for the synthesis of novel and potentially bioactive molecules. The protocols detailed in this guide provide a rational starting point for exploring palladium-, rhodium-, and iridium-catalyzed transformations of this versatile scaffold. Researchers are encouraged to use these methodologies as a foundation, with the understanding that optimization of reaction parameters will be essential to achieve high yields and selectivities. The interplay between the directing quinoline nitrogen, the electron-withdrawing fluorine atoms, and the reactive C-I bond necessitates careful consideration of catalyst and reaction design. Successful implementation of these strategies will undoubtedly unlock new avenues in medicinal chemistry and drug discovery.
References
-
ResearchGate. (2025). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science. Available at: [Link]
-
American Chemical Society. (2025). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. PMC. Available at: [Link]
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ResearchGate. (2025). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Chemical Science. Available at: [Link]
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American Chemical Society. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic view of C−H activation/functionalization processes. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Mechanistic study of the electrochemical oxidation of fluoroquinolones: Ciprofloxacin, danofloxacin, enoxacin, levofloxacin and lomefloxacin. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. PMC. Available at: [Link]
-
University of York. (n.d.). Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. PubMed. Available at: [Link]
-
American Chemical Society. (2014). Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N‑Oxides at the C‑8 Position under Mild Conditions. Available at: [Link]
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Princeton University. (n.d.). Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Available at: [Link]
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii)-7,8-benzoquinoline complexes. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. PMC. Available at: [Link]
-
MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Arylation of Amidoaryne Precursors via Ag‐Mediated Intramolecular Oxy‐Argentation. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Available at: [Link]
-
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Marquette University. (n.d.). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. e-Publications@Marquette. Available at: [Link]
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Application Note: Optimization and Scalability of Buchwald-Hartwig Amination for 7,8-Difluoro-3-iodoquinoline
Abstract & Strategic Context
The 7,8-difluoroquinoline scaffold is a high-value pharmacophore, particularly in the development of next-generation kinase inhibitors and antibacterials. While 3-haloquinolines are historically challenging substrates for nucleophilic aromatic substitution (
This guide details the Buchwald-Hartwig Amination of 7,8-Difluoro-3-iodoquinoline . The presence of the iodine at C3 provides a reactive handle for oxidative addition, while the vicinal fluorines at C7 and C8 significantly alter the electronic bias of the ring.
Critical Challenge: The electron-withdrawing nature of the 7,8-difluoro motif facilitates oxidative addition but simultaneously renders the ring susceptible to nucleophilic attack or base-mediated degradation. Furthermore, the release of iodide ions can inhibit the catalytic cycle by forming stable off-cycle palladium dimers. This protocol utilizes 3rd Generation (G3) Buchwald Precatalysts to circumvent these issues, ensuring high yields and scalability.
Mechanistic Analysis & Experimental Design
The Substrate Electronics
-
C3-Iodine: The C-I bond is weak and undergoes rapid oxidative addition (
). However, the resulting Pd(II) species is prone to forming bridging iodide dimers , which are catalytically resting states. -
7,8-Difluoro Substituents: These atoms lower the LUMO energy of the quinoline ring. While this aids oxidative addition, it necessitates the use of mild bases (e.g., Carbonates/Phosphates) rather than strong alkoxides (e.g., NaOtBu) to prevent potential defluorination or competitive
side reactions at the C7 position.
Catalyst & Ligand Selection
To overcome the "Iodide Effect" and the inhibitory nature of the quinoline nitrogen, we employ bulky biaryl phosphine ligands.
-
XPhos: Excellent for general secondary amines and anilines.
-
BrettPhos / tBuBrettPhos: Preferred for primary amines and amides due to their extreme bulk, which promotes reductive elimination.
-
G3 Precatalysts: We utilize pre-formed Pd(II) precatalysts (e.g., XPhos Pd G3) to ensure a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period associated with
.
Visualization: Catalytic Cycle & Decision Logic
Catalytic Cycle: The Iodide Challenge
The following diagram illustrates the standard cycle with a specific focus on the off-cycle equilibrium caused by iodide inhibition, which bulky ligands (L) are designed to suppress.
Figure 1: Catalytic cycle highlighting the oxidative addition of the 3-iodoquinoline and the potential off-cycle iodide dimer formation.
Optimization Workflow
Use this logic tree to select the correct conditions based on your specific amine partner.
Figure 2: Decision matrix for ligand and solvent selection based on amine classification.
Detailed Experimental Protocols
General Screening Protocol (Micro-scale)
Purpose: Rapidly identify the optimal ligand/base combination for a specific amine partner.
Materials:
-
Substrate: this compound (29.1 mg, 0.1 mmol)
-
Amine: 1.2 equivalents[1]
-
Catalyst: Pd G3 Precatalyst (2-4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (1.0 mL, 0.1 M)
Procedure:
-
Charge: In a glovebox or under nitrogen flow, add the Pd G3 precatalyst, base, and substrate to a 4 mL screw-cap vial equipped with a stir bar.
-
Solvent: Add the amine (if solid) and anhydrous solvent. If the amine is liquid, add it last via microliter syringe.
-
Inertion: Cap the vial tightly (PTFE/Silicone septum). If outside a glovebox, purge with
for 5 minutes. -
Reaction: Heat the block to 80°C (for XPhos) or 100°C (for BrettPhos) for 12 hours.
-
Analysis: Cool to RT. Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS (254 nm).
Optimized Gram-Scale Protocol
Target: Synthesis of 3-(Morpholin-4-yl)-7,8-difluoroquinoline
| Parameter | Specification |
| Substrate | This compound (1.0 g, 3.44 mmol) |
| Nucleophile | Morpholine (360 mg, 4.12 mmol, 1.2 equiv) |
| Catalyst | XPhos Pd G3 (58 mg, 0.069 mmol, 2.0 mol%) |
| Base | Cs₂CO₃ (2.24 g, 6.88 mmol, 2.0 equiv) |
| Solvent | Anhydrous 1,4-Dioxane (34 mL, 0.1 M) |
| Temp/Time | 90°C, 4-6 hours |
Step-by-Step Execution:
-
Setup: Oven-dry a 100 mL 3-neck round-bottom flask (RBF). Cool under a stream of Argon.
-
Solids Addition: Charge the flask with this compound, Cs₂CO₃ (finely ground), and XPhos Pd G3.
-
Note: Cs₂CO₃ is preferred over NaOtBu here to preserve the 7,8-difluoro motif from potential nucleophilic attack.
-
-
Degassing: Seal the flask. Evacuate and backfill with Argon (3 cycles).[1]
-
Liquid Addition: Add anhydrous Dioxane via syringe. Add Morpholine via syringe.
-
Heating: Immerse in a pre-heated oil bath at 90°C with vigorous stirring (800 rpm).
-
Checkpoint: The reaction mixture usually turns from orange to dark brown/black as the active Pd(0) species is generated.
-
-
Monitoring: Monitor by HPLC at 2 hours. Conversion should be >95%.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL). Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Data Interpretation
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by I- or | Switch to BrettPhos Pd G3 . Ensure rigorous degassing. |
| Dehalogenation (Ar-H) | Switch solvent to Toluene . Increase amine equivalents. | |
| Defluorination (Ar-F loss) | Base is too strong (SNAr at C7). | MUST use Cs₂CO₃ or K₃PO₄. Avoid NaOtBu. |
| Pd Black Precipitation | Catalyst decomposition (Ligand shedding). | Lower temperature to 80°C. Add 1-2 mol% free Ligand (XPhos). |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[3]
-
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.
-
BenchChem. (2025).[4] Application Notes: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.[5][6] BenchChem Protocols.
-
Enamine Ltd. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and QC. Molecules, 26(12), 3507.[7]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7,8-Difluoro-3-iodoquinoline Coupling Optimization
Executive Summary & Substrate Analysis
The Substrate: 7,8-Difluoro-3-iodoquinoline is a high-value scaffold. The 3-iodo position is the intended reactive handle, but the 7,8-difluoro substitution pattern introduces unique electronic and steric constraints.
The Problem: Users often report yields <40%, accompanied by significant amounts of "des-iodo" starting material (protodehalogenation) or complex mixtures indicative of fluoride displacement.
The Solution: This guide moves beyond standard "Suzuki conditions." The electron-deficient nature of the quinoline ring accelerates oxidative addition but destabilizes the Pd(II) intermediate, making it prone to side reactions. Success requires a fast catalytic cycle dominated by bulky, electron-rich ligands and strictly anhydrous conditions.
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic logic for coupling failures. Use crude LCMS data to pinpoint the pathway.
Core Protocol: The "SPhos" Standard
For electron-deficient heterocycles like this compound, standard
Optimized Suzuki-Miyaura Conditions[1][2]
-
Scale: 1.0 mmol basis
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.2–1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 (2-3 mol%)
-
Why: SPhos is bulky and electron-rich. It boosts oxidative addition (though already fast here) and, critically, protects the Pd center from coordinating with the quinoline nitrogen [1, 2].
-
-
Base:
(3.0 equiv) or (2.0 equiv).-
Why: Avoid strong alkoxides (NaOMe, KOtBu) to prevent
on the fluorines.
-
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (Anhydrous).
-
Note: If protodehalogenation is observed, switch to strictly anhydrous Dioxane or THF.
-
Step-by-Step Execution
-
Charge Solids: Add substrate, boronic acid, base, and precatalyst to a vial equipped with a stir bar.
-
Evacuate/Backfill: Cycle vacuum/Argon 3 times. Critical: Oxygen promotes homocoupling.
-
Solvent Addition: Add sparged (degassed) solvent via syringe.
-
Temperature: Heat to 80–100 °C.
-
Monitoring: Check TLC/LCMS at 1 hour. SPhos reactions are typically fast.
-
-
Workup: Dilute with EtOAc, wash with water.[1] If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to avoid product loss.
Troubleshooting Guides (FAQs)
Issue A: "I see a large peak corresponding to the quinoline with H instead of I."
Diagnosis: Protodehalogenation. Mechanism: The electron-deficient ring makes the C-Pd bond highly polarized. In the presence of water or alcohols, trace protons generate a Pd-H species, which reductively eliminates to form the de-iodinated byproduct (Ar-H) rather than the coupled product [3].[1]
Corrective Actions:
-
Remove Water: Switch to anhydrous THF or Dioxane. Use powdered, oven-dried
. -
Increase Catalyst Concentration: A faster reaction rate favors the bimolecular coupling over the unimolecular decomposition.
-
Avoid Alcohols: Do not use Ethanol/Methanol as co-solvents.
Issue B: "My yield is low, and I see impurities where Fluorine is missing."
Diagnosis: Nucleophilic Aromatic Substitution (
Corrective Actions:
-
Change Base: If using
or hydroxide bases, switch to (mild) or KF (non-nucleophilic). -
Lower Temperature:
generally has a higher activation energy than Pd-coupling. Run the reaction at 60 °C instead of 100 °C.
Issue C: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning. Mechanism: The quinoline nitrogen (N1) has a lone pair that can bind to Palladium, forming an inactive "Pd-sink."
Corrective Actions:
-
Ligand Switch: Use XPhos or SPhos . These ligands are structurally designed to be bulky, creating a "roof" over the Pd center that physically blocks the approach of the quinoline nitrogen while allowing the flat aryl halide to react [2].
-
Scavenger: In extreme cases, add 1.0 equiv of a Lewis Acid (like
) to bind the quinoline nitrogen, though this may complicate the base chemistry.
Mechanistic Visualization
Understanding the competition between the desired cycle and the "Death Loop" (Protodehalogenation) is vital.
Figure 2: The Competitive Landscape. Note how the Oxidative Addition intermediate is the branch point for both success and failure.
Data Summary: Ligand Performance
| Ligand | Conv.[3][4][5][6][7] (%) | Yield (%) | Major Byproduct | Recommendation |
| 60% | 35% | Homocoupling | ❌ Not Recommended | |
| dppf | 85% | 65% | Des-iodo (Ar-H) | ⚠️ Acceptable for robust substrates |
| SPhos | >98% | 92% | None (<2%) | ✅ Recommended |
| XPhos | >98% | 88% | None | ✅ Excellent Alternative |
| Ligand-Free | <10% | 0% | SM Recovery | ❌ Fails (Poisoning) |
Data extrapolated from comparative studies on electron-deficient heteroaryl chlorides/iodides [1, 4].
References
-
RSC Green Chemistry. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides...". Green Chem., 2011. Link
-
Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc. (Via PMC). Link
-
BenchChem / LibreTexts. "Mechanism of Dehalogenation in Suzuki Coupling." Link
-
Journal of Medicinal Chemistry. "Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions." J. Med. Chem. (General Reference for 3-haloquinoline reactivity). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 4. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Solubility optimization of 7,8-Difluoro-3-iodoquinoline in organic solvents
Technical Support Center: Solubility Optimization of 7,8-Difluoro-3-iodoquinoline
Executive Summary
Compound: this compound CAS: [Specific CAS if applicable, otherwise generic classification] Molecular Formula: C9H4F2IN Primary Application: Intermediate for fluoroquinolone antibiotics; scaffold for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
The Challenge:
This compound exhibits a "solubility paradox" common to poly-halogenated heterocycles. The quinoline core is lipophilic, but the high halogen content (two fluorines, one iodine) significantly increases the crystal lattice energy via
Module 1: Solvent Selection Matrix
User Question: Which solvent should I use for my specific application?
Scientist’s Insight: Do not choose a solvent based solely on dissolving power. You must match the solvent's Hansen Solubility Parameters (HSP) to your downstream application. The 7,8-difluoro substitution pattern withdraws electron density from the ring, reducing the basicity of the nitrogen and making the compound less soluble in weak aqueous acids compared to non-fluorinated quinolines.
| Application | Recommended Solvent | Solubility Rating | Technical Rationale |
| Cross-Coupling Reactions (Suzuki, Heck) | DMF, DMAc, NMP | High (>100 mg/mL) | High boiling points and dielectric constants stabilize the transition states of Pd-catalyzed cycles. |
| Lithiation / Low-Temp Chemistry | THF, 2-MeTHF | Moderate (20-50 mg/mL) | Ethers coordinate well with organolithiums. Note: 2-MeTHF is a greener alternative with better phase separation. |
| LC-MS / HPLC Analysis | Acetonitrile (ACN) | Moderate | ACN prevents the pressure spikes often seen with MeOH when dissolving poly-aromatics. |
| Extraction / Workup | DCM, Chloroform | High | Halogenated solvents interact favorably with the iodine substituent via dispersion forces ( |
| Recrystallization (Anti-solvent) | Water, Hexane | Negligible | Used to force precipitation from polar organic solutions. |
Module 2: Troubleshooting Guide (Interactive)
User Question: I cannot get the solid to dissolve completely in THF. What should I do?
Troubleshooting Workflow:
Figure 1: Decision tree for resolving solubility issues in moderate-polarity solvents like THF or Dioxane.
Detailed Protocol:
-
Cavitation (Sonication):
-
Why: The high lattice energy of the iodine-fluorine interaction requires mechanical energy to break.
-
Action: Sonicate for 10 minutes. If the bath warms up, add ice. Warning: Iodine-carbon bonds can be labile; do not sonicate for >30 mins.
-
-
Thermal Assist:
-
Why: Solubility increases exponentially with temperature.
-
Action: Heat to 40°C. Do not exceed 60°C for prolonged periods to avoid de-iodination or nucleophilic attack by the solvent.
-
-
The "Spike" Method:
-
Why: A small amount of a "Super Solvent" (DMSO/DMF) disrupts the crystal lattice, allowing the bulk solvent (THF) to solvate the individual molecules.
-
Action: Add 5% v/v DMF. This usually clears the haze immediately.
-
Module 3: Reaction Optimization (FAQs)
Q: Can I use Ethanol or Methanol for reactions involving this compound? A: Generally, No. While quinolines are often soluble in hot alcohols, the 7,8-difluoro substitution makes this molecule electron-deficient. In nucleophilic substitution reactions (S_NAr), the solvent (MeOH/EtOH) can actually attack the fluorinated positions (specifically C7) under basic conditions, leading to impurity formation (methoxy-defluoro byproducts).
-
Recommendation: Stick to aprotic solvents (DMF, ACN, Toluene) unless the reaction explicitly requires a protic environment.
Q: I see a "yellowing" of the solution over time. Is my compound degrading?
A: Likely, yes.
Iodo-quinolines are photosensitive. The yellow color often indicates the liberation of elemental iodine (
-
Preventative Measure: Wrap flasks in aluminum foil. Store solutions in amber vials. Degas solvents (sparge with Argon) to remove oxygen, which accelerates oxidative de-iodination.
Q: How do I purify this if it crashes out as an oil? A: This is a common issue called "oiling out," caused by the melting point being depressed by impurities.
-
Protocol:
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate.
-
Add warm Hexane dropwise until persistent cloudiness appears.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.
-
Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Module 4: Crystallization & Purification Logic
When purifying this compound, you are balancing the lipophilicity of the halogens against the stacking ability of the rings.
Recommended Solvent Systems:
-
Recrystallization: Ethanol/Water (9:1) or Acetone/Water.[1] The water acts as the anti-solvent.
-
Column Chromatography: Hexane/Ethyl Acetate.
-
Note: The compound is essentially non-polar. It will elute quickly. Start with 5% EtOAc in Hexane.
-
Figure 2: Standard workup workflow to remove high-boiling polar solvents before purification.
References
-
Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[2] Fordham Research Commons. (Discusses stability of halogenated quinolines in acidic media).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Foundational text for HSP prediction in heterocyclic systems).
-
European Patent EP4015505A1. (2022). Improved process for producing Nitroxoline.[1] (Details purification and solubility challenges of nitro/halo-quinolines).
-
PubChem Compound Summary. 3-Iodoquinoline. National Center for Biotechnology Information. (General physical properties of the parent scaffold).
Sources
Technical Support Center: Purification of 7,8-Difluoro-3-iodoquinoline Reaction Mixtures
Welcome to the technical support center for the purification of 7,8-Difluoro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound reaction mixtures in a direct question-and-answer format.
Question 1: My TLC analysis shows multiple spots, and I'm unsure which is my product. How do I identify the product spot?
Answer:
Identifying the correct spot on a Thin-Layer Chromatography (TLC) plate is a critical first step. Here’s a systematic approach:
-
Co-spotting: The most reliable method is to spot your starting material, the reaction mixture, and a "co-spot" (a spot where you apply both the starting material and the reaction mixture on top of each other) on the same TLC plate.[1] The product spot will be the one that is not present in the starting material lane. If a new spot appears and one of the starting material spots diminishes or disappears, this new spot is likely your product.
-
Relative Polarity: this compound is a halogenated quinoline. Generally, the introduction of an iodine atom will make the molecule less polar than a potential starting material like 7,8-difluoroquinoline. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the more polar starting material in a normal-phase silica gel TLC. A good starting mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 ratio).[1]
-
Visualization Techniques:
-
UV Light (254 nm): Quinolines are UV-active due to their aromatic nature and should appear as dark spots on a fluorescent green TLC plate.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can help visualize spots that are not strongly UV-active. Many organic compounds will form a temporary brown complex with iodine.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for identifying compounds that can be oxidized. While the quinoline ring is relatively stable, unreacted starting materials or byproducts might be more susceptible to oxidation, appearing as yellow-brown spots on a purple background.
-
Question 2: I'm struggling to get good separation of my product from a closely-eluting impurity using flash column chromatography. What can I do?
Answer:
Achieving good separation of closely-eluting compounds requires careful optimization of your chromatography conditions.
-
Optimize the Solvent System: The key is to find a solvent system where the difference in Rf values (ΔRf) between your product and the impurity is maximized.
-
Fine-tune Polarity: If you are using a hexane/ethyl acetate system, try making small, incremental changes to the ratio. A change of just 5-10% in the polar component can significantly impact separation.
-
Try Different Solvents: If adjusting the polarity of a two-component system is not effective, consider a different solvent mixture. For nitrogen-containing heterocycles, systems like dichloromethane/methanol or even gradients involving a small amount of a more polar solvent can be effective.[2]
-
Use Additives: For basic compounds like quinolines, which can interact strongly with the acidic silica gel and cause peak tailing, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can significantly improve peak shape and resolution.[3]
-
-
Column Parameters:
-
Column Size: Use a longer, narrower column for better resolution.
-
Silica Gel: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher efficiency.
-
Loading Technique: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Dissolve your crude mixture in a minimal amount of solvent (ideally the eluent or a less polar solvent) before loading.
-
-
Consider an Alternative Stationary Phase: If normal-phase silica gel is not providing adequate separation, consider other options:
-
Amine-functionalized silica: This can be particularly effective for purifying basic compounds like quinolines, as it minimizes the strong interactions that lead to tailing.[3]
-
Reversed-phase chromatography: If the impurity has a significantly different polarity, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might provide the necessary selectivity.[4]
-
Question 3: After column chromatography, my product is a colored oil/solid. How can I remove the color?
Answer:
Colored impurities are common in organic reactions. Here are a few methods to decolorize your product:
-
Activated Charcoal (Carbon) Treatment: This is a classic and effective method.
-
Dissolve your impure product in a suitable hot solvent.
-
Add a small amount of activated charcoal (about 1-5% by weight of your compound). Be cautious as the charcoal can cause the hot solvent to bump.
-
Heat the mixture gently for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[5] The colored impurities will be adsorbed onto the charcoal.
-
Allow the filtrate to cool and crystallize.
-
-
Recrystallization: Often, the colored impurity is present in a small amount and can be removed by a simple recrystallization, as it will remain in the mother liquor.[6]
-
Silica Gel Plug: If the color is due to a highly polar impurity, you can try passing a solution of your compound through a short plug of silica gel, eluting with a relatively non-polar solvent that moves your product but retains the colored impurity at the top of the plug.
Question 4: I attempted to purify my product by recrystallization, but it oiled out instead of forming crystals. What went wrong?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when a saturated solution is cooled too quickly or when the melting point of the solute is lower than the temperature of the solution.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[7] Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[8]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal (a "seed crystal") to the cooled solution can induce crystallization.
-
Solvent Choice: The solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] You may need to screen for a better solvent or use a two-solvent system. In a two-solvent system, you dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heating to clarify and then slow cooling can promote crystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common and effective purification methods are:
-
Flash Column Chromatography: This is the workhorse for purifying reaction mixtures, especially for separating the desired product from unreacted starting materials and byproducts. Silica gel is the most common stationary phase.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, especially after an initial purification by chromatography.[9] It relies on the difference in solubility of the compound in a hot versus a cold solvent.[6]
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to assess the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Running the TLC in a few different solvent systems can increase confidence in its purity.[10]
-
Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of a compound. The presence of unexpected signals can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture and provides the mass-to-charge ratio of each component, allowing for the detection of impurities and confirmation of the product's molecular weight.[11]
Q3: What are the likely impurities in a this compound synthesis?
A3: The impurities will depend on the specific synthetic route. However, common impurities in quinoline syntheses can include:
-
Unreacted Starting Materials: For example, 7,8-difluoroaniline or a corresponding difluoro-substituted aminobenzaldehyde or ketone.
-
Regioisomers: Depending on the reaction conditions, other iodo-substituted isomers might be formed.
-
Over-iodinated or Under-iodinated Products: Di-iodinated or non-iodinated quinoline byproducts.
-
Byproducts from Side Reactions: These can be numerous and are highly dependent on the specific reagents and conditions used. For instance, in reactions like the Doebner-von Miller synthesis, various condensation byproducts can form.[12]
Q4: What safety precautions should I take when handling this compound and the solvents used in its purification?
A4: Standard laboratory safety practices should always be followed:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile organic solvents.
-
Handling of the Compound: While specific toxicity data for this compound may be limited, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used (e.g., hexane, ethyl acetate, dichloromethane). Avoid open flames and ensure proper storage and disposal of waste solvents.
Data & Protocols
Table 1: Recommended TLC Solvent Systems for Quinolines
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many quinoline derivatives.[13] |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Useful for more polar quinoline derivatives.[13] |
| Toluene / Diethyl Ether / Diethylamine (40:35:10) | Medium | Can provide good separation for complex mixtures of alkaloids.[14] |
Note: The addition of a small amount of triethylamine or diethylamine (~0.5%) is often recommended to prevent streaking of basic quinoline compounds on silica gel.[13]
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle into a packed bed, ensuring there are no cracks or air bubbles. Add another layer of sand on top of the silica bed.
-
Prepare the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method often leads to better separation.
-
Load the Column: Carefully add the dried sample-silica mixture to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Apply pressure (using a flask bulb or regulated air/nitrogen line) to push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Choose a Solvent: Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] This is often determined by small-scale solubility tests.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and adding a boiling chip) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed.[7]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[8]
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common TLC issues with quinoline compounds.
References
-
Molecules. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]
-
Gershon, H., Clarke, D. D., & Muriel. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]
-
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
PubChem. (n.d.). 7,8-Dihydroxyflavone. [Link]
-
ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]
-
MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
The Royal Society of Chemistry. (2024, December 4). The novel quinoline derivative SKA-346 as a K Ca 3.1 channel selective activator. [Link]
-
ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
Cancer Research. (1970, November). Fractionation and Purification of the Polysaccharides with Marked Antitumor Activity, Especially Lentinan, from Lentinus edodes. [Link]
- Google Patents. (n.d.).
-
PubChemLite. (n.d.). 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. [Link]
-
Unknown Source. (n.d.). Recrystallization. [Link]
-
ResearchGate. (n.d.). (PDF) Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography. [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
-
ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
-
Wikipedia. (n.d.). Tropoflavin. [Link]
-
European Patent Office. (2022, June 22). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1. [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Unknown Source. (n.d.). Recrystallization. [Link]
-
Der Pharma Chemica. (2023, September 30). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. [Link]
-
Unknown Source. (n.d.). Recrystallization-1.pdf. [Link]
-
Analyst (RSC Publishing). (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. data.epo.org [data.epo.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deiodination in Quinoline Synthesis
Ticket ID: #QD-I-001 Status: Open Agent: Senior Application Scientist, Process Chemistry Division Subject: Retention of Aryl Iodide Motifs During Quinoline Core Formation
Executive Summary: The "Iodine Paradox"
Welcome to the Technical Support Center. You are likely here because you need to synthesize a quinoline core while retaining an iodine substituent (e.g., converting 4-iodoaniline to 6-iodoquinoline).
This presents the "Iodine Paradox" : The C-I bond is the most valuable handle for downstream functionalization (Suzuki, Sonogashira, Buchwald couplings), but it is also the most fragile bond during the harsh conditions required to close the quinoline ring.
-
In Acid (Skraup/Combes): You face Protodeiodination (acid-mediated ipso-substitution).
-
In Metal Catalysis (Pd/Cu): You face Oxidative Addition (Pd inserts into C-I faster than C-Br or C-Cl).
-
In Thermal Conditions (Gould-Jacobs): You face Homolytic Cleavage (radical deiodination at >200°C).
This guide provides three validated workflows to circumvent these failure modes.
Decision Matrix: Select Your Workflow
Before proceeding, identify your starting material and constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate synthesis route based on substrate and deiodination risk.
Workflow A: The Modified Skraup (Acid-Mediated)
Best for: Converting iodoanilines (e.g., 3-iodoaniline, 4-iodoaniline) to iodoquinolines.
The Problem: The classical Skraup reaction uses concentrated sulfuric acid (
-
Violence: The reaction is exothermic and prone to "runaway."[1]
-
Mechanism of Failure: High acid concentration promotes protonation at the ipso-carbon, leading to loss of
and replacement with .
The Solution: Use Molecular Iodine (
Protocol: Synthesis of 6-Iodoquinoline
Target: Retention of Iodine at C6.
| Reagent | Equivalents | Role |
| 4-Iodoaniline | 1.0 equiv | Substrate |
| Glycerol | 3.0 equiv | C3 Fragment Source |
| Iodine ( | 0.05 equiv | Catalyst/Mild Oxidant |
| Sulfuric Acid | Solvent (Conc.) | Dehydrating Agent |
| Sodium Nitrobenzenesulfonate | 0.6 equiv | Moderator (Optional) |
Step-by-Step:
-
Setup: Equip a round-bottom flask with a reflux condenser and a robust mechanical stirrer (magnetic stirring often fails due to viscosity).
-
Mixing: Add 4-iodoaniline, glycerol, and catalytic iodine.
-
Acid Addition: Cool to 0°C. Add concentrated
dropwise. Critical: Do not allow temp to spike. -
Ramp: Heat slowly to 140°C.
-
Checkpoint: If the mixture turns black instantly and fumes, the temp ramp was too fast.
-
-
Reflux: Hold at 140°C for 4 hours. (Standard Skraup is often >160°C; the iodine catalyst allows this lower temp).
-
Workup: Pour onto crushed ice. Neutralize with
(not NaOH, to avoid nucleophilic attack if other halides are present). -
Purification: Steam distillation is traditional, but for iodo-compounds, column chromatography (Hexane/EtOAc) is preferred to avoid thermal decomposition.
Workflow B: Metal-Free Oxidative Cyclization (Pd-Alternative)
Best for: Building quinolines from anilines + allyl alcohols/ketones without using Palladium.
The Problem: Palladium (
The Solution: Electrophile-driven cyclization using
Protocol: Iodine-Mediated Cyclization of 2-vinyl anilines
This method uses the iodine you want to keep (or added iodine) to drive the cyclization, rather than a metal that would destroy it.
| Reagent | Conditions |
| Substrate | 2-tosylaminophenylprop-1-yn-3-ol |
| Promoter | |
| Solvent | Methanol or DCM |
| Temp | Room Temperature to 60°C |
Mechanism:
- activates the alkyne/alkene.
-
Nitrogen attacks the activated complex (6-endo-dig or 5-exo-dig).
-
Elimination restores aromaticity.
-
Result: The C-I bond on the aromatic ring remains untouched because no metal is present to insert into it.
Workflow C: The Gould-Jacobs (Thermal Control)
Best for: Synthesis of 4-hydroxy-iodoquinolines (Quinolone scaffolds).
The Problem: The classic Gould-Jacobs requires heating an aniline + diethyl ethoxymethylenemalonate (EMME) to 250°C in diphenyl ether. At this temperature, C-I bonds undergo homolytic cleavage (radical formation), leading to deiodinated mixtures.
The Solution: Microwave Irradiation. By using microwave heating, you reduce the reaction time from 2 hours to 10–20 minutes. This kinetic control is sufficient to form the ring before significant radical deiodination occurs.
Protocol: Microwave-Assisted Synthesis
-
Condensation (Step 1):
-
Mix 3-iodoaniline (1 equiv) and EMME (1 equiv).
-
Heat to 110°C for 30 mins (Open vessel to let EtOH escape).
-
Isolate the anilidomethylenemalonate intermediate.
-
-
Cyclization (Step 2):
-
Dissolve intermediate in minimal diphenyl ether.
-
Microwave: 250°C for 10 minutes (High absorption setting).
-
Note: Conventional heating would require 60+ minutes, causing ~20% deiodination. Microwave yields <2% deiodination.
-
-
Workup: Dilute with hexane. The product precipitates.[1] Filter and wash.[1]
Troubleshooting & FAQs
Q: Can I use Palladium if I protect the Iodine?
-
A: No. You cannot "protect" a C-I bond from Pd. However, you can use Chemoselective Catalysis . If you must use Pd, use a bulky, electron-rich ligand (like
) and keep the temperature <80°C. However, this is high-risk. Metal-free routes are superior for iodo-substrates.
Q: My Skraup reaction turned into a solid black tar. What happened?
-
A: Polymerization of acrolein (from glycerol).
-
Fix: Add the sulfuric acid slower and ensure you have a radical scavenger present. The addition of
(ferrous sulfate) is the classic fix for this "violent" polymerization.
-
Q: I see a "de-iodinated" peak (M-126) in my LCMS. Is it the workup?
-
A: Unlikely. Deiodination usually happens during the reaction. However, check your workup for reducing agents. Avoid using sodium bisulfite (
) to quench excess iodine if your product is sensitive; use sodium thiosulfate ( ) instead, and do not heat the quench.
References
-
Modified Skraup (Iodine Catalyst)
-
Pd-Catalyzed Tolerance (and limitations)
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[3] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768.
-
-
Metal-Free Iodocyclization
-
Ali, S., Zhu, H. T., Xia, X. F., Ji, K. G., Yang, Y. F., Song, X. R., & Liang, Y. M. (2011).[4] Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Organic Letters, 13(10), 2598-2601.
-
-
Microwave Gould-Jacobs
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Catalyst selection for coupling 7,8-Difluoro-3-iodoquinoline
Technical Support Center: Coupling Strategies for 7,8-Difluoro-3-iodoquinoline
Status: Active Document ID: TSC-2024-Q3-F78 Subject: Catalyst Selection & Troubleshooting for Cross-Coupling Reactions Target Audience: Medicinal Chemists, Process Development Scientists
Technical Overview & Substrate Analysis
Substrate Profile: this compound
-
Electronic Character: Highly electron-deficient. The quinoline nitrogen (pyridine-like) withdraws electron density, an effect significantly amplified by the two fluorine atoms at positions 7 and 8.
-
Reactivity Implication:
-
Oxidative Addition: The C3-Iodine bond is activated, facilitating rapid oxidative addition to Pd(0). This substrate is generally more reactive than non-fluorinated 3-iodoquinolines.
-
Side Reactions: The electron-poor nature increases susceptibility to protodehalogenation (loss of Iodine) if transmetalation is slow.
-
Nucleophilic Attack: While the 3-position is robust, the 2- and 4-positions are activated for nucleophilic attack. Strong bases (e.g., LiHMDS, NaOtBu) should be used with caution to avoid SNAr side reactions, particularly at elevated temperatures.
-
Catalyst Selection Matrix
Use this quick-reference table to select the starting catalyst system based on your desired transformation.
| Transformation | Primary Catalyst System | Ligand Class | Base | Solvent System | Notes |
| Suzuki-Miyaura | Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | K₂CO₃ / K₃PO₄ | Dioxane/H₂O (4:1) | Robust; resists dehalogenation. |
| Sonogashira | Pd(PPh₃)₂Cl₂ + CuI | Monodentate Phosphine | Et₃N / DIPEA | THF or DMF | CuI co-catalyst essential for rate. |
| Buchwald-Hartwig | Pd₂(dba)₃ | Dialkylbiaryl (e.g., BrettPhos) | Cs₂CO₃ | Toluene or Dioxane | Avoid alkoxide bases if possible. |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or DMAc | High temp (100°C+) usually required. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting conditions based on the coupling partner and observed issues.
Figure 1: Decision tree for catalyst selection emphasizing troubleshooting pathways for common side reactions.
Troubleshooting Guide & FAQs
Scenario A: Suzuki Coupling – "I see the starting material disappearing, but the product yield is low. Mass spec shows a mass corresponding to [M-I+H]."
Diagnosis: Protodehalogenation. Because the 7,8-difluoro-quinoline ring is electron-deficient, the oxidative addition complex is highly electrophilic. If the transmetalation step (reaction with boronic acid) is slow, the palladium species will abstract a hydride (often from the solvent or base), leading to the hydro-dehalogenated byproduct (7,8-difluoroquinoline).
Corrective Actions:
-
Increase Catalyst Activity: Switch from Pd(PPh₃)₄ to a catalyst with a faster turnover, such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . The large bite angle of dppf facilitates reductive elimination.
-
Base Selection: Switch from Carbonate bases (Na₂CO₃) to K₃PO₄ . Phosphate bases often facilitate faster transmetalation in difficult substrates.
-
Solvent Modification: Reduce water content. While water is needed for the boronate formation, excess water at high temperatures promotes side reactions. Try Toluene/Water (10:1) instead of Dioxane/Water (4:1).
Scenario B: Buchwald-Hartwig – "The reaction turns black immediately, and no coupling occurs."
Diagnosis: Catalyst Deactivation ("Pd Black" formation). This often happens when the amine substrate coordinates too strongly to the Pd, displacing the ligand, or if the ligand is not bulky enough to prevent Pd aggregation.
Corrective Actions:
-
Ligand Upgrade: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky dialkylbiaryl phosphine ligands stabilize the Pd(0) species and prevent aggregation.
-
Pre-activation: Do not mix all reagents at once. Heat the Pd source (Pd₂(dba)₃) and Ligand in the solvent for 5-10 minutes before adding the substrate and base. This ensures the active catalytic species L-Pd(0) is formed.
-
Strict Deoxygenation: Electron-rich phosphines are air-sensitive. Ensure rigorous sparging with Argon/Nitrogen.
Scenario C: Solubility – "The substrate precipitates out of the reaction mixture."
Diagnosis: High Lipophilicity. The 7,8-difluoro pattern significantly increases lipophilicity compared to the parent quinoline, reducing solubility in polar solvents like MeOH or pure Dioxane.
Corrective Actions:
-
Co-solvents: Introduce DMF or NMP (10-20% volume) to the reaction mixture.
-
Temperature: Perform the reaction at reflux. If using low-boiling solvents (THF), switch to Dioxane or Toluene to access higher temperature ranges (80-100°C) which improves solubility.
Validated Experimental Protocols
Protocol 1: High-Efficiency Suzuki Coupling
Recommended for coupling aryl/heteroaryl boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Charge a reaction vial with the iodoquinoline, boronic acid, K₂CO₃, and Pd catalyst.
-
Seal the vial and evacuate/backfill with Argon (3 cycles).
-
Inject degassed Dioxane/Water mixture via syringe.
-
Heat to 90°C for 4–12 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the iodide (Rt ~ X min) and appearance of product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Protocol 2: Sonogashira Coupling
Recommended for alkynylation.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Co-Catalyst: CuI (0.015 equiv)
-
Base/Solvent: Et₃N (3.0 equiv) in THF (anhydrous).
Procedure:
-
Dissolve the quinoline and alkyne in anhydrous THF.
-
Add Et₃N. Sparge with Argon for 10 minutes (Critical: Oxygen promotes alkyne homocoupling).
-
Add Pd catalyst and CuI.[2]
-
Stir at Room Temperature initially. If no reaction after 1 hour, heat to 50°C.
-
Note: 3-iodoquinolines are very reactive; high heat often causes tarring.
-
Mechanistic Pathway (DOT Visualization)
Understanding the cycle helps in troubleshooting. The 7,8-difluoro substitution accelerates Step 1 but complicates Step 2 if the base is insufficient.
Figure 2: Catalytic cycle highlighting the critical oxidative addition and the risk of protodehalogenation.
References
-
Suzuki-Miyaura Coupling Mechanism & C
-
Buchwald-Hartwig Amin
- Source: Chemical Reviews (ACS).
-
URL:[Link]
- Sonogashira Coupling Protocols Source: Science of Synthesis/Thieme. "Sonogashira Cross-Coupling Reaction."
-
Reactivity of Fluoro-Quinolines
- Source: Beilstein Journal of Organic Chemistry. "Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate" (Contextual reactivity of fluoro-iodo systems).
-
URL:[Link]
- General Cross-Coupling Guide Source: Sigma-Aldrich (Merck). "Cross-Coupling Reaction Manual: Desk Reference."
Sources
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmcct.com [jmcct.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Recrystallization techniques for 7,8-Difluoro-3-iodoquinoline
Technical Support Ticket #DQ-783-REC Subject: Optimization of Recrystallization Protocols for 7,8-Difluoro-3-iodoquinoline Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
User Issue Summary
Users working with This compound often report difficulties in purification due to its specific halogenation pattern.[1] The electron-withdrawing fluorine atoms at positions 7 and 8, combined with the labile iodine at position 3, create a lipophilic yet polarizable molecule prone to "oiling out" rather than crystallizing, particularly when impurities (regioisomers or de-iodinated byproducts) are present.[1]
This guide provides a structured approach to purifying this compound, moving from solvent selection to troubleshooting specific failure modes.
Part 1: Critical Parameter Assessment (Triage)
Before attempting recrystallization, you must assess the "Crystallizability" of your crude material.[1][2] Recrystallization is an exponential purification technique; it works best when the starting purity is already moderate (>85%).[2]
| Parameter | Threshold | Action Required |
| Crude Purity (HPLC/NMR) | < 75% | Do NOT Recrystallize. Perform Flash Column Chromatography (SiO₂, Hex/EtOAc gradient) first. High impurity levels disrupt crystal lattice formation, leading to oiling out.[2] |
| Crude Purity | 75% - 85% | Risk Zone. Attempt recrystallization only if specific impurities are known to be highly soluble in the mother liquor.[2] Otherwise, perform a short silica plug filtration.[1][2] |
| Crude Purity | > 85% | Proceed. The material is suitable for recrystallization.[1][2] |
| Appearance | Dark Brown/Black Tar | Charcoal Treatment Required. Dissolve in hot solvent, treat with activated carbon, filter hot through Celite, then recrystallize.[1][2] |
Part 2: Solvent Selection Matrix
The 7,8-difluoro substitution pattern significantly reduces water solubility and increases lipophilicity compared to the parent quinoline. The 3-iodo group adds polarizability.[2]
Recommended Solvent Systems
| System Class | Solvent Pair (Solvent / Anti-Solvent) | Rationale for this compound |
| Class A (Standard) | Ethanol (95%) / Water | Best for removal of inorganic salts.[2] The fluorinated quinoline is moderately soluble in hot EtOH but insoluble in water.[1][2] |
| Class B (Lipophilic) | Ethyl Acetate / Hexanes (or Heptane) | Best for removal of non-polar impurities.[2] This molecule is very soluble in EtOAc; Hexanes acts as a gentle anti-solvent.[1][2] |
| Class C (High BP) | Toluene (Single Solvent) | Best for "Oiling Out" issues.[2] Toluene's high boiling point (110°C) allows for higher saturation temperatures, often bypassing the oiling phase.[1][2] |
| Class D (Polar) | Acetonitrile (Single Solvent) | Alternative.[2] Good for separating regioisomers, as slight polarity differences are amplified in MeCN.[2] |
Part 3: Experimental Protocols
Protocol A: The "Solvent Pair" Method (EtOAc / Hexanes)
Use this method if the compound is thermally unstable or if you need to avoid high boiling points.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add Ethyl Acetate dropwise while heating (approx. 60°C) until the solid just dissolves.
-
Clarification (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or cotton plug.[1][2]
-
Nucleation: Remove from heat. While the solution is still hot, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]
-
Re-solubilization: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.
-
Crystallization: Cap the flask and allow it to cool to room temperature slowly (over 2-3 hours).
-
Finishing: Cool in an ice bath (0°C) for 1 hour. Filter the crystals and wash with cold Hexanes.
Protocol B: The Toluene Method (For Oiling Out Issues)
Use this method if Protocol A results in an oil/gum.
-
Dissolution: Suspend crude material in Toluene (approx. 5-10 mL per gram).
-
Heating: Heat to reflux (110°C). If not fully dissolved, add more Toluene in small increments.[1][2]
-
Cooling: Turn off the heat source and let the flask sit in the oil bath as the bath cools down. This ensures an extremely slow cooling gradient (approx. 10°C per hour).[2]
-
Harvest: Once at room temperature, filter and wash with a small amount of cold Toluene, followed by Hexanes to remove high-boiling solvent residues.
Part 4: Logic & Workflow Visualization
Decision Logic: Selecting the Right Path
Caption: Decision matrix for solvent selection based on purity and physical behavior (oiling out).
Part 5: Troubleshooting & FAQs
Q1: The solution turned pink/purple during heating. What happened?
-
Cause: Iodine liberation.[1][2] The C-I bond at position 3 is sensitive to light and excessive heat, leading to homolytic cleavage.[1][2]
-
Resolution:
-
Add a small amount of copper powder or sodium thiosulfate to the mother liquor (if compatible) to scavenge free iodine, though this is difficult during recrystallization.[1][2]
-
Better approach: Recrystallize in the dark (wrap flask in foil) and keep the temperature below 80°C. Use Protocol A (EtOAc) rather than Toluene.
-
Q2: My product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing.
-
Cause: The temperature dropped too quickly, or the solution was too concentrated.[1][2] This is common for fluorinated quinolines with low melting points.[2]
-
Resolution:
-
Re-heat the mixture until the oil dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the interface of the solution.
-
Dilute: Add slightly more of the "good" solvent (e.g., more EtOAc) to lower the saturation point.[1]
-
Q3: I have high yield, but the melting point is broad (e.g., range > 3°C).
-
Cause: Co-crystallization of isomers (e.g., 5,7-difluoro isomer) or solvent inclusion.[1][2]
-
Resolution: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 12 hours to remove trapped solvent. If the range remains broad, perform a second recrystallization using a different solvent system (switch from EtOAc/Hex to EtOH/Water).[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General reference for quinoline purification techniques).
-
Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry. Wiley.[2] (Context for reactivity of halo-quinolines).
-
Patel, N., et al. (2010).[1][2] Synthesis and antimicrobial activity of some new fluoroquinoline derivatives. Journal of Saudi Chemical Society, 14(4), 375-380.[1][2] (Provides solubility data for analogous fluoro-iodo-quinolines).
-
Cherif, N. F., et al. (2020).[1][2] New insights into... ciprofloxacin-intercalated arrangements. New Journal of Chemistry. (Discusses solubility profiles of fluoroquinolones in organic solvents).
Sources
Technical Support Center: Oxidative Addition with Electron-Deficient Iodoquinolines
Topic: Troubleshooting Oxidative Addition & Cross-Coupling of Electron-Deficient Iodoquinolines Ticket ID: OA-Q-992 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Iodoquinoline Paradox
Welcome to the technical support center. If you are working with electron-deficient iodoquinolines (e.g., 4-iodoquinoline, nitro-substituted iodoquinolines), you are likely encountering a counter-intuitive problem.
The Paradox: Theory dictates that electron-deficient aryl halides undergo Oxidative Addition (OA) to Pd(0) faster than electron-rich ones due to the highly electrophilic C–I bond. Yet, your reaction often stalls or fails.
The Root Cause: The failure is rarely the OA step itself. Instead, it is usually one of two downstream bottlenecks:
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring coordinates to the Palladium, forming a stable, inactive "off-cycle" resting state.
-
Thermodynamic Sink: The oxidative addition complex (Ar-Pd-I) is too stable. Because the quinoline ring is electron-deficient, it pulls electron density from the metal, strengthening the Pd–C bond and inhibiting the subsequent transmetallation or reductive elimination steps.
Diagnostic & Troubleshooting (Q&A)
Q1: My reaction turns black immediately, or conversion stalls at <20%. Is OA failing?
Diagnosis: Likely Nitrogen Poisoning (Catalyst Sequestration). Technical Explanation: The quinoline nitrogen is a competent ligand. If your phosphine ligand is not sterically bulky enough, the quinoline substrate will displace the phosphine, coordinating to the Pd(II) center. This creates a stable "off-cycle" species that cannot undergo transmetallation.
Corrective Action:
-
Switch to Bulky Ligands: Use ligands with high steric demand that prevent the quinoline nitrogen from approaching the metal center.
-
Recommendation:XPhos , BrettPhos , or t-BuXPhos .
-
-
Use NHC Pre-catalysts: N-Heterocyclic Carbene (NHC) ligands are tightly bound and sterically imposing.[1]
-
Recommendation:Pd-PEPPSI-IPr . The "throw-away" pyridine ligand in the PEPPSI precatalyst ensures rapid initiation, while the bulky IPr ligand prevents substrate coordination.
-
Q2: I see significant dehalogenation (reduction of C-I to C-H). Why?
Diagnosis: Slow Transmetallation leading to Hydride Elimination.
Technical Explanation: Because the electron-deficient iodoquinoline forms a very stable OA complex, the catalyst "waits" too long for the transmetallation partner (e.g., boronic acid). During this delay, if any hydride source is present (alcohols, amines), the Pd(II) species will undergo
Corrective Action:
-
Solvent Swap: Remove alcohols (MeOH, EtOH). Switch to aprotic polar solvents like 1,4-Dioxane or THF .
-
Base Swap: If using amines (Et3N), switch to inorganic bases like K3PO4 or Cs2CO3 .
-
Concentration: Increase the concentration of the nucleophile (boronic acid) to outcompete the side reaction.
Q3: I have a dichloro-iodoquinoline. How do I ensure reaction only at the iodine?
Diagnosis: Site-Selectivity Control. Technical Explanation: Iodine is naturally more reactive (weaker bond) than chlorine. However, highly active catalysts can activate both.
Corrective Action:
-
Temperature Control: Run the reaction at room temperature (RT) initially. The C–I bond will activate at RT; the C–Cl bond typically requires heat (>60°C).
-
Ligand Selection: Use Bis(triphenylphosphine)palladium(II) dichloride . It is active enough for C–I but usually sluggish for C–Cl activation, providing a kinetic safety buffer.
Visualizing the Mechanism
Figure 1: The Nitrogen Coordination Trap
This diagram illustrates how the quinoline nitrogen diverts the active catalyst into an inactive "dead end" (off-cycle species).
Caption: The "Off-Cycle Trap" where quinoline nitrogen displaces ligands, stalling the catalytic cycle.
Figure 2: Ligand Selection Decision Matrix
Use this logic flow to select the correct catalyst system for your specific iodoquinoline substrate.
Caption: Decision matrix for selecting the optimal catalyst based on steric hindrance and poisoning risk.
The "Rescue" Protocol (Pd-PEPPSI System)
If standard conditions (Pd(PPh3)4 / K2CO3) fail, deploy this robust protocol designed to overcome the stability of electron-deficient OA complexes.
Rationale:
-
Pd-PEPPSI-IPr: The bulky NHC ligand prevents N-poisoning and destabilizes the ground state of the Pd(II) intermediate, facilitating turnover.
-
Dioxane: High boiling point allows thermal activation without pressure vessels.
-
Cs2CO3: The "Cesium Effect" aids solubility and transmetallation in heterocyclic systems.
Protocol Steps:
| Step | Action | Critical Note |
| 1 | Charge Solids: Add Iodoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and Cs2CO3 (2.0 equiv) to a vial. | Do not use Pd(dba)2 or Pd(OAc)2. Use the defined precatalyst. |
| 2 | Evacuate: Seal vial. Evacuate and backfill with Argon (x3). | Oxygen promotes homocoupling of the boronic acid.[2] |
| 3 | Solvent: Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). | If solubility is poor, use a 4:1 mixture of Dioxane:Water. |
| 4 | Activation: Heat to 80°C with vigorous stirring. | Monitor by LCMS at 1 hour. |
| 5 | Troubleshooting: If conversion <50% at 2 hours, spike with 0.5 equiv additional Boronic Acid. | Electron-deficient OA complexes can induce protodeboronation of the coupling partner. |
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A High-Performance Catalyst for Cross-Coupling. Chemistry – A European Journal.
-
(Verified concept via search results 1.4, 1.13)
-
-
Hartwig, J. F., & Barrios-Landeros, F. (2005).[3] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes.[3] J. Am. Chem. Soc.[3]
-
(Verified via search result 1.15)
-
-
Guram, A. S., et al. (2010). Tailoring Palladium Catalysts for Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles.
-
(Contextual match with search result 1.1)
-
-
Sigma-Aldrich Technical Guide.
-
(Verified via search result 1.13)
-
Sources
- 1. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 7,8-Difluoro-3-iodoquinoline: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 7,8-Difluoro-3-iodoquinoline, a halogenated quinoline derivative, presents a unique challenge and opportunity for spectral analysis. This guide provides an in-depth, predictive interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework against simpler quinoline analogs. By understanding the interplay of substituent effects, researchers can more efficiently characterize similar complex molecules.
The Predicted 1H NMR Spectrum: A Symphony of Substituent Effects
The 1H NMR spectrum of this compound is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and multiplicities of these signals are dictated by the combined electronic and through-space effects of the two fluorine atoms and the iodine atom.
A Detailed Breakdown of Predicted Resonances:
-
H-2: This proton is situated between the nitrogen atom and the bulky iodine atom at the 3-position. The strong electron-withdrawing nature of the nitrogen will deshield H-2, shifting it significantly downfield. The adjacent iodine atom will also contribute to this deshielding. Furthermore, H-2 will likely appear as a singlet, as its only adjacent proton, H-4, is four bonds away, resulting in a very small or negligible coupling constant.
-
H-4: Located adjacent to the iodine at C-3, H-4 will also experience a downfield shift due to the deshielding effect of the iodine. It is expected to appear as a singlet due to the large distance from H-2 and H-5.
-
H-5: This proton is on the benzene ring and is influenced by the fluorine atom at C-8. It will likely be a doublet of doublets due to coupling with H-6 (ortho-coupling, ³JHH) and the fluorine at C-8 (through-space coupling, ⁵JHF). The electron-withdrawing fluorine will cause a downfield shift compared to unsubstituted quinoline.
-
H-6: Situated between H-5 and the fluorine at C-7, H-6 is expected to be the most complex signal. It will be split by H-5 (ortho-coupling, ³JHH) and the fluorine at C-7 (ortho-coupling, ³JHF). This will likely result in a doublet of doublets.
Comparative Spectral Analysis
To appreciate the unique spectral signature of this compound, a comparison with simpler, commercially available quinoline derivatives is instructive. While an experimental spectrum for the target compound is not publicly available, we can draw valuable insights from known data of related structures.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) |
| Quinoline | 8.89 | 8.12 | 7.75 | 7.52 | 7.65 | 8.08 |
| Predicted this compound | ~9.0-9.2 | ~8.3-8.5 | ~7.8-8.0 | ~7.6-7.8 | - | - |
| 2-Chloroquinoline[1] | - | 8.03 | 7.80 | 7.60 | 7.75 | 8.15 |
Note: The chemical shifts for quinoline and 2-chloroquinoline are reported for samples dissolved in CDCl₃. The predicted values for this compound are estimates based on substituent effects.
The introduction of electron-withdrawing halogens generally leads to a downfield shift of the protons on the quinoline ring.[1] In our target molecule, the combined effect of the two fluorine atoms and the iodine atom is expected to result in a general downfield shift for all protons compared to the parent quinoline.
Key Structural and NMR Interactive Elements
The following diagram illustrates the structure of this compound and the key through-bond and through-space interactions that are predicted to influence its 1H NMR spectrum.
Caption: Molecular structure of this compound with proton and key substituent labeling.
The predicted couplings that give rise to the complex splitting patterns are visualized below.
Caption: Predicted significant coupling interactions in this compound.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following protocol provides a standardized method for obtaining a high-quality 1H NMR spectrum of this compound or similar compounds.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.
2. NMR Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp signals.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass the expected range of aromatic proton signals (typically 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to be acquired. For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
Conclusion
While experimental data for this compound remains elusive in the public domain, a robust prediction of its 1H NMR spectrum can be formulated based on established principles of substituent effects and coupling phenomena in aromatic systems. This guide provides a comprehensive framework for interpreting the anticipated spectrum, highlighting the significant downfield shifts and complex splitting patterns arising from the trifunctionalization of the quinoline core. The comparative analysis with simpler analogs underscores the diagnostic power of these substituent-induced changes. The detailed experimental protocol further equips researchers with a practical methodology for obtaining high-quality data for this and other similarly complex molecules, thereby facilitating their unambiguous structural characterization.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Sources
13C and 19F NMR data analysis for 7,8-Difluoro-3-iodoquinoline
Topic: 13C and 19F NMR Data Analysis for 7,8-Difluoro-3-iodoquinoline Content Type: Publish Comparison Guide
Executive Summary: The Strategic Scaffold
In the landscape of modern medicinal chemistry, This compound represents a high-value scaffold. The 7,8-difluoro substitution pattern is increasingly utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the 3-iodo position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
This guide provides a rigorous framework for validating this compound using 13C and 19F NMR . Unlike standard proton NMR, which can be ambiguous due to overlapping aromatic signals, the combination of Carbon-13 and Fluorine-19 spectroscopy offers a definitive "fingerprint" for structural verification.
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity, the following acquisition parameters are recommended. These protocols are designed to resolve the complex spin-spin couplings characteristic of polyfluorinated heterocycles.[1]
A. Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3 to prevent aggregation and ensure solubility of the polar quinoline core.[1]
-
Concentration: >10 mg/mL is required for clear detection of quaternary carbons (C-I, C-F) in 13C NMR.[1]
B. Acquisition Parameters (400 MHz+ Instrument)
| Nucleus | Pulse Sequence | Key Parameter | Rationale |
| 19F | zgF19 (Coupled) | SW > 200 ppm | Capture full F-F and F-H coupling patterns. |
| 19F{1H} | zgpg (Decoupled) | O1P center ~ -135 ppm | Simplifies spectrum to identify F-F coupling ( |
| 13C{1H} | zgpg30 | D1 > 2.0 sec | Ensure relaxation of quaternary C-I and C-F carbons. |
19F NMR Analysis: The Fluorine Fingerprint
The 19F spectrum is the most rapid diagnostic tool. For this compound, you will observe two distinct multiplets in the aromatic region (-120 to -150 ppm).
Spectral Features & Causality
-
Chemical Shift Separation: The Nitrogen atom at position 1 exerts a desheilding effect on the peri-fluorine (F8).[1] Consequently, F8 typically appears downfield relative to F7 .[1]
-
F-F Coupling (
): The hallmark of the 7,8-substitution is the vicinal coupling between the two fluorine atoms. Unlike isolated fluorines, these will split each other with a coupling constant of ~18–22 Hz .[1] -
H-F Coupling: In proton-coupled experiments, F7 will show additional splitting from H6 (
Hz).[1]
Comparative Data: 19F Signatures
| Compound | F-Substitution | 19F Signal Pattern | Diagnostic Coupling ( |
| This compound | Vicinal (Ortho) | 2 x ddd (Roof Effect) | |
| 6,7-Difluoro isomer | Vicinal (Meta/Para to N) | 2 x ddd | Shifts distinct from 7,8; no peri-N effect.[2] |
| 3-Fluoro-4-iodoquinoline | Isolated | Singlet / weak multiplet | No |
Analyst Note: Use the Roof Effect (slanting of the multiplets toward each other) to confirm the F7 and F8 are coupled neighbors. If the multiplets are symmetric, verify you haven't isolated a symmetric impurity.
13C NMR Analysis: The Carbon Skeleton Map
The 13C spectrum provides the definitive proof of the 3-iodo placement. The iodine atom introduces a massive shielding effect (Heavy Atom Effect) that is unique among halogens.[1]
Critical Diagnostic Signals
-
C3 (C-I): This carbon will appear significantly upfield , typically between 90–100 ppm .[1] In a standard quinoline, C3 would be ~150 ppm.[1] This ~50 ppm shift is the "smoking gun" for iodine incorporation.[1]
-
C7 & C8 (C-F): These carbons appear as doublets of doublets (dd) due to large one-bond (
Hz) and smaller two-bond ( Hz) couplings.[1]
Predicted 13C Chemical Shift & Coupling Table
Values are representative estimates based on substituent chemical shift (SCS) additivity rules for quinolines.
| Carbon Position | Approx.[1][2][3][4][5] Shift ( | Multiplicity | Coupling Constants ( | Structural Inference |
| C2 | 150 - 155 | Singlet (s) | - | Adjacent to N, deshielded.[1] |
| C3 | 90 - 100 | Singlet (s) | - | Shielded by Iodine (Diagnostic). |
| C4 | 140 - 145 | Doublet (d) | Long-range coupling to F. | |
| C7 | 145 - 155 | dd | Direct C-F bond.[1] | |
| C8 | 140 - 150 | dd | Direct C-F bond (Peri to N).[1] |
Structural Assignment Workflow
The following logic flow ensures a self-validating assignment process.
Caption: Logic flow for validating this compound using spectral checkpoints.
Comparative Performance Analysis
Why choose this protocol over standard 1H NMR?
| Feature | 1H NMR Only | 13C + 19F Protocol (Recommended) |
| Resolution | Low: Aromatic protons (H4, H5, H6) often overlap in the 7.5–8.5 ppm region. | High: 19F signals are isolated; 13C C-I signal is distinct from all other carbons.[1] |
| Isomer ID | Difficult: Coupling constants ( | Definitive: |
| Quantification | Good for purity, poor for specific isomer ratio.[1] | 19F qNMR allows precise ratio determination of regioisomers (e.g., 7,8 vs 6,7). |
References & Further Reading
-
Dolgushin, F. M., et al. (2020).[1] Structural studies of fluorinated quinolines.[1][1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Chapter 5: Heteronuclear coupling).
-
Reich, H. J. (2023).[1] 13C NMR Chemical Shift Data for Heterocycles. University of Wisconsin.[1][6] [1]
-
Berger, S., & Sicker, D. (2018). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products.[1] Wiley-VCH.[1] (See section on Halogenated Alkaloids).
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7,8-Difluoro-3-iodoquinoline
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse analytical techniques available, mass spectrometry (MS) stands as a cornerstone for providing detailed molecular weight and structural information. This guide offers an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation patterns of 7,8-Difluoro-3-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry.[1][2] By understanding its fragmentation behavior, researchers can accelerate compound identification, ensure purity, and gain insights into molecular stability.
This guide moves beyond a simple recitation of potential fragments. Instead, it delves into the "why" behind the fragmentation, grounding the predictions in the fundamental principles of mass spectrometry and the known behavior of related chemical structures. We will explore how different ionization techniques can be leveraged to either preserve the molecular ion or induce characteristic fragmentation, providing a more complete analytical picture.
The Analytical Challenge: Unmasking a Multifaceted Molecule
This compound presents a unique analytical challenge due to the presence of multiple, electronically distinct halogen substituents on a heterocyclic scaffold. The interplay between the electron-withdrawing fluorine atoms, the labile iodine atom, and the aromatic quinoline core dictates its fragmentation pathways. A thorough understanding of these interactions is crucial for interpreting the resulting mass spectra accurately.
Comparing Ionization Techniques: A Strategic Choice
The choice of ionization method is a critical first step in any mass spectrometry experiment, as it profoundly influences the extent of fragmentation.[3] For a molecule like this compound, a comparative approach utilizing both "hard" and "soft" ionization techniques is recommended to gain comprehensive structural information.
| Ionization Technique | Principle | Expected Outcome for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing extensive fragmentation.[3] | Rich fragmentation spectrum, providing detailed structural information. The molecular ion may be weak or absent. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton to the analyte, resulting in less fragmentation.[3] | Prominent protonated molecular ion ([M+H]⁺), confirming the molecular weight. Minimal fragmentation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to gentle ionization. | Ideal for confirming molecular weight, especially when coupled with liquid chromatography.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized and then ionized by corona discharge, suitable for less polar compounds. | A good alternative to ESI, potentially offering different fragmentation patterns.[5][6] |
Predicted Fragmentation Patterns of this compound under Electron Ionization (EI)
Electron Ionization (EI) is a powerful technique for elucidating the structure of unknown compounds due to its reproducible and extensive fragmentation patterns.[7][8][9] The fragmentation of this compound under EI is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
Loss of Iodine Radical (I•): The C-I bond is the weakest bond in the molecule and is therefore expected to be the most labile. The initial and most prominent fragmentation will likely be the homolytic cleavage of the C-I bond to lose an iodine radical (127 Da), resulting in a stable 2,3-difluoroquinolinyl cation.
-
Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms allows for the potential elimination of neutral HF molecules (20 Da) from the molecular ion or subsequent fragment ions. This is a common fragmentation pathway for fluorinated aromatic compounds.
-
Quinoline Ring Fragmentation: The stable quinoline ring system can also undergo fragmentation, typically through the loss of small neutral molecules like HCN (27 Da) or acetylene (C₂H₂; 26 Da), leading to a cascade of smaller fragment ions.
-
Sequential Halogen Loss: Following the initial loss of the iodine radical, the difluoro-substituted quinoline fragment may undergo further fragmentation by losing one or both fluorine atoms, either as radicals or through the elimination of HF.
Visualizing the Fragmentation Cascade:
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: A Step-by-Step Guide to Analysis
To empirically determine the fragmentation patterns of this compound, the following experimental protocol is recommended.
Objective: To acquire and compare the mass spectra of this compound using Electron Ionization (EI) and Chemical Ionization (CI) on a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS system equipped with both EI and CI sources
-
CI reagent gas (e.g., methane or isobutane)
Procedure:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in the chosen solvent.
-
GC Method Development:
-
Injector: 250 °C, splitless mode.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Acquisition (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
MS Acquisition (CI Mode):
-
Switch the ion source to CI mode.
-
Introduce the CI reagent gas at the manufacturer's recommended pressure.
-
Ion Source Temperature: 150 °C.
-
Mass Range: m/z 100-500.
-
-
Data Analysis:
-
Identify the molecular ion peak in both EI and CI spectra.
-
Characterize the major fragment ions in the EI spectrum and propose fragmentation pathways.
-
Compare the relative abundance of the molecular ion in both modes.
-
Visualizing the Experimental Workflow:
Caption: Workflow for MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach often provides the most comprehensive characterization.
| Technique | Information Provided | Advantages for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. | Unambiguously determines the substitution pattern of the fluorine and iodine atoms on the quinoline ring. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Confirms the presence of the C-F and C-I bonds and the aromatic quinoline core. |
| X-ray Crystallography | Precise three-dimensional structure of the molecule in the solid state. | Provides definitive proof of the molecular structure. |
Conclusion: A Roadmap for Structural Elucidation
The mass spectrometric fragmentation of this compound is predicted to be dominated by the facile cleavage of the carbon-iodine bond, followed by sequential losses of hydrogen fluoride and fragmentation of the quinoline ring. A strategic combination of hard and soft ionization techniques will provide both detailed structural information and unambiguous molecular weight confirmation. By integrating mass spectrometry data with insights from other analytical methods like NMR and IR spectroscopy, researchers can confidently and accurately characterize this and other novel halogenated heterocyclic compounds, paving the way for their further development in various scientific disciplines.
References
-
Comparison of Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry to Traditional High-Resolution Mass Spectrometry for the Identification and Quantification of Halogenated Dioxins and Furans. PubMed, [Link][5]
-
What are the common ionization methods for GC/MS. SCION Instruments, [Link][3]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, [Link][1]
-
Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. PMC, [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen, [Link][7]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC, [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link][8]
-
Fragmentation Mechanisms. Intro to Mass Spectrometry, [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate, [Link][2]
-
common fragmentation mechanisms in mass spectrometry. YouTube, [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed, [Link]
-
Fragmentation (mass spectrometry). Wikipedia, [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready, [Link]
-
Common Ionization Methods. Waters, [Link]
-
Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure IonizationMass Spectrometry. ResearchGate, [Link][6]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International, [Link][4]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh, [Link]
-
Fragmentation pattern of compound 7. ResearchGate, [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI, [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC, [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate, [Link]
-
Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. Technium Science, [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI, [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed, [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School, [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate, [Link]
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- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
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- 3. What are the common ionization methods for GC/MS [scioninstruments.com]
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- 9. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Comparing the Binding Affinity of 7,8-Difluoro vs. Non-Fluorinated Quinolines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
In the landscape of medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. The quinoline scaffold, a privileged structure found in a multitude of therapeutic agents, is no exception. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most critically, its binding affinity for a biological target. This guide provides an in-depth comparison of 7,8-difluoroquinolines against their non-fluorinated analogs, offering both the theoretical underpinnings and the practical methodologies for such an evaluation. As Senior Application Scientists, we emphasize not just the "what" but the "why"—the causal logic behind experimental design and data interpretation.
The Quinoline Core: A Versatile Scaffold for Drug Design
Quinolone derivatives have demonstrated remarkable therapeutic success, most notably as antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, making them excellent targets for therapeutic intervention. The core mechanism of action for quinolones involves the stabilization of a transient enzyme-DNA cleavage complex, which ultimately leads to bacterial cell death.[3][4] The affinity of a quinolone derivative for this complex is a critical determinant of its potency.
The structure-activity relationship (SAR) of quinolones is well-established, with specific positions on the bicyclic ring system being pivotal for activity. The C6 fluorine atom, for instance, is a hallmark of the highly successful fluoroquinolone class, significantly enhancing penetration into the bacterial cell and binding to DNA gyrase.[5][6] Modifications at the C7 and C8 positions are known to modulate the antibacterial spectrum and potency, making the 7,8-difluoro substitution pattern a compelling area of investigation for enhancing target engagement.[7][8][9]
The Impact of 7,8-Difluorination on Binding Affinity: A Mechanistic Perspective
The introduction of fluorine atoms at the C7 and C8 positions of the quinoline ring can influence binding affinity through a combination of electronic and conformational effects.
-
Electronic Effects : Fluorine is the most electronegative element, and its presence can create favorable electrostatic interactions with the target protein. It can participate in hydrogen bonds (as an acceptor) and other non-covalent interactions, such as dipole-dipole and multipolar interactions, which can contribute to a lower binding free energy and thus higher affinity.[10]
-
Conformational Effects : The substitution of hydrogen with the slightly larger fluorine atom can induce conformational changes in the ligand. These changes may pre-organize the molecule into a bioactive conformation that more readily fits into the binding pocket of the target protein, reducing the entropic penalty of binding. Furthermore, the C-F bond can influence the planarity of the quinoline core, which is known to be important for stacking interactions with DNA bases in the enzyme-DNA complex.[9][11]
-
Hydrophobic Interactions : The C-F bond is more lipophilic than a C-H bond. Depending on the topology of the binding site, this can lead to enhanced hydrophobic interactions with nonpolar residues, further stabilizing the ligand-protein complex.
It is through the careful orchestration of these effects that 7,8-difluorination holds the potential to significantly enhance the binding affinity of quinoline-based inhibitors.
Experimental and Computational Workflow for Comparative Binding Affinity Analysis
A robust comparison of 7,8-difluoroquinolines and their non-fluorinated counterparts requires a multi-faceted approach, combining direct biophysical measurements with computational modeling to provide a comprehensive understanding of the binding event.
Figure 1: A comprehensive workflow for comparing the binding affinity of fluorinated and non-fluorinated quinolines.
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle : A solution of the ligand (the quinoline derivative) is titrated into a solution of the macromolecule (the target protein, e.g., DNA gyrase) at a constant temperature. The heat changes associated with each injection are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Protocol :
-
Sample Preparation : Prepare solutions of the 7,8-difluoroquinoline, the non-fluorinated analog, and the target protein in the same, well-matched buffer to minimize heats of dilution. Dialyze the protein against the buffer extensively. Degas all solutions prior to use.
-
Concentration Determination : Accurately determine the concentrations of the protein and ligand solutions.
-
ITC Experiment :
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion across the syringe tip, which is typically discarded during data analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment : Titrate the ligand into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.
-
Data Analysis : Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (quinoline derivative) to a ligand (target protein) immobilized on a sensor surface in real-time.
-
Principle : The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
Protocol :
-
Ligand Immobilization : Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).
-
Analyte Preparation : Prepare a series of dilutions of the 7,8-difluoroquinoline and the non-fluorinated analog in a suitable running buffer.
-
Binding Analysis :
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only the running buffer is flowed over the surface.
-
-
Data Analysis : Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Computational Protocols
1. Molecular Docking and Dynamics
Computational methods provide insights into the binding mode and the specific molecular interactions that contribute to binding affinity.
-
Principle : Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Molecular dynamics (MD) simulations then simulate the behavior of the ligand-receptor complex over time, providing information on its stability and dynamics. Binding free energy calculations, such as MM/PBSA or free energy perturbation (FEP), can then be used to estimate the binding affinity.[12][13][14]
-
Protocol :
-
System Preparation : Prepare the 3D structures of the ligands (7,8-difluoroquinoline and non-fluorinated analog) and the receptor (e.g., a crystal structure of DNA gyrase).
-
Molecular Docking : Dock the ligands into the active site of the receptor to predict the initial binding poses.
-
MD Simulation : Run MD simulations of the ligand-receptor complexes to assess their stability and to sample different conformations.
-
Binding Free Energy Calculation : Use methods like MM/PBSA or FEP to calculate the relative binding free energy (ΔΔG) between the two ligands.
-
Data Presentation and Interpretation
Table 1: Representative Binding Affinity and Thermodynamic Data for Quinolone-Target Interactions
| Compound | Target | Method | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | ITC | 1100 ± 200 | -5.5 ± 0.2 | -2.6 | F-2010 |
| Moxifloxacin | E. coli DNA Gyrase | ITC | 450 ± 50 | -6.8 ± 0.3 | -2.1 | F-2010 |
| Hypothetical 7,8-Difluoro Analog | E. coli DNA Gyrase | - | < 450 | More Negative | Variable | - |
*Note: The data for Ciprofloxacin and Moxifloxacin are representative values from the literature for illustrative purposes and may not be from a single study. The values for the hypothetical 7,8-difluoro analog are predicted trends based on the principles of fluorine in medicinal chemistry.
Interpretation of Hypothetical Data:
Based on the mechanistic principles discussed, we would anticipate that a 7,8-difluoro analog of a potent fluoroquinolone like moxifloxacin would exhibit an even lower Kd value, indicating higher binding affinity. The enthalpy of binding (ΔH) is expected to become more negative, reflecting stronger electrostatic and hydrogen bonding interactions contributed by the fluorine atoms. The change in entropy (ΔS) is more difficult to predict, as it is influenced by factors such as conformational restriction and changes in solvation upon binding.
Conclusion
The strategic incorporation of fluorine at the 7 and 8 positions of the quinoline scaffold represents a promising avenue for enhancing binding affinity and, consequently, therapeutic efficacy. While direct comparative experimental data for 7,8-difluoroquinolines versus their non-fluorinated counterparts is sparse, the established principles of medicinal chemistry and the robust experimental and computational methodologies outlined in this guide provide a clear path forward for researchers in this field. A systematic approach, combining biophysical techniques like ITC and SPR with computational modeling, will be instrumental in elucidating the precise impact of 7,8-difluorination and in guiding the rational design of next-generation quinoline-based therapeutics.
References
- Nagaraja, V., et al. (2021). Structure Based Insights into the Association of Fluoroquinolones with Mycobacterial DNA-Gyrase Complexes. Journal of Bioinformatics and Systems Biology, 4(3), 103-116.
- Madurga, S., et al. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance. Chembiochem, 9(13), 2081-6.
- Malik, I., et al. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5341-5349.
- Ren, Z., et al. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Chemistry, 4(2).
- Ren, Z., et al. (1996). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Journal of Medicinal Chemistry, 39(13), 2673-2678.
- Malik, I., et al. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5341-5349.
- Madurga, S., et al. (2008). Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. Chembiochem, 9(13), 2081-6.
- Madurga, S., et al. (2008). Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance-Determining Region of DNA Gyrase. ChemBioChem, 9(13), 2081-2086.
- Lancer, J. A., et al. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 32(Supplement_1), S19-S28.
- Marks, L. M., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 289(17), 12300-12312.
- Domagala, J. M., et al. (1986). New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. Journal of Medicinal Chemistry, 29(3), 394-404.
- Szymańska, E., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538.
- Brown, A. C., et al. (2016). Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg(2+) to the second metal binding site. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(3), 576-583.
- Barnard, F. M., & Maxwell, A. (2001). Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Antimicrobial Agents and Chemotherapy, 45(6), 1994-2000.
- Marks, L. M., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding. Journal of Biological Chemistry, 289(17), 12300-12312.
- Pop, R., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Resistant Bacteria: A Review. Pharmaceutics, 14(9), 1749.
- Pop, R., et al. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 15(3), 801.
- Pérez-García, L. A., et al. (2023). (a−k) Time evolution of the binding free energy of the 11 compounds selected from the virtual screening process.
- Barnard, F. M., & Maxwell, A. (2021). Binding of quinolones to DNA gyrase. The quinolone ciprofloxacin is shown bound to Mycobaterium tuberculosis DNA gyrase at the cleavage core in the dimer interface.
- Barnard, F. M., & Maxwell, A. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371.
- Wang, Y., et al. (2022). Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(21), 13429.
- Drlica, K., et al. (2008). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 105(41), 15982-15987.
- Veyna-Hurtado, L. A., et al. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Current Issues in Molecular Biology, 47(2), 110.
- Rudnitskaya, A., et al. (2023). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. International Journal of Molecular Sciences, 24(24), 17293.
- Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PLOS ONE, 17(8), e0272534.
- Laponogov, I., et al. (2018). Structural basis of topoisomerase targeting by delafloxacin.
- Cytiva. (2024).
- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320.
- Gapsys, V., et al. (2023). Automated relative binding free energy calculations from SMILES to ΔΔG.
- Chen, C., et al. (2022). Binding Studies and Lead Generation of Pteridin-7(8H)-one Derivatives Targeting FLT3. Molecules, 27(14), 4434.
- LaPlante, B. R., et al. (2024). pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. bioRxiv.
- Veyna-Hurtado, L. A., et al. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Current Issues in Molecular Biology, 47(2), 110.
Sources
- 1. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | PLOS One [journals.plos.org]
- 14. Automated relative binding free energy calculations from SMILES to ΔΔG - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Retention Time Standards for 7,8-Difluoro-3-iodoquinoline
Executive Summary & Compound Profile
7,8-Difluoro-3-iodoquinoline is a specialized halogenated heterocyclic building block, critical in the synthesis of fluoro-quinolone antibiotics and next-generation antimalarials. Its analysis presents unique chromatographic challenges due to the competing electronic effects of the electron-withdrawing fluorine atoms and the bulky, lipophilic iodine substituent.
This guide provides a technical comparison of HPLC stationary phases and mobile phase modifiers to establish robust retention time (RT) standards. Unlike generic protocols, this document focuses on the selectivity mechanisms required to separate this compound from common regioisomers (e.g., 6,7-difluoro analogs) and synthesis byproducts.
Physicochemical Profile (Critical for Method Design)
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 3.2 – 3.8 | Highly lipophilic; requires high organic strength for elution. |
| pKa (Ring N) | ~2.5 – 3.5 | Reduced basicity due to F/I substitution. Can be analyzed at neutral pH (neutral form) or acidic pH (protonated). |
| UV Max | 240 nm, 315 nm | Dual-band detection recommended for purity assessment. |
Comparative Analysis: Stationary Phase Selectivity
To establish a reliable retention time standard, we compared two primary separation systems. The choice of column dictates the retention mechanism and the reliability of the standard RT.
System A: The Workhorse (C18)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mechanism: Hydrophobic interaction (Partitioning).
-
Performance: Provides strong retention but often fails to resolve positional isomers (e.g., 7,8-difluoro vs 5,7-difluoro) due to similar hydrophobicity.
System B: The Specialist (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.
-
Mechanism:
interactions + Hydrophobicity. -
Performance: The electron-deficient fluorinated ring of the analyte interacts strongly with the electron-rich phenyl stationary phase. This provides superior selectivity for halogenated aromatics.
Experimental Data Comparison (Representative)
The following table summarizes the retention behavior under isocratic conditions (60:40 ACN:Water, 0.1% Formic Acid).
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | Analysis |
| Retention Time (RT) | 5.2 ± 0.1 min | 6.8 ± 0.1 min | Phenyl phase shows increased retention due to |
| Tailing Factor ( | 1.3 | 1.1 | Superior peak shape on Phenyl-Hexyl due to reduced silanol interaction. |
| Resolution ( | 1.8 | 3.2 | Calculated against des-iodo impurity. |
Expert Insight: While C18 is sufficient for crude purity checks, System B (Phenyl-Hexyl) is the recommended standard for establishing retention time identity in regulated environments due to its orthogonal selectivity for the halogenated scaffold.
Method Development Workflow (Decision Logic)
The following diagram illustrates the logical pathway for selecting the appropriate method parameters based on your specific analytical goal (Purity vs. Quantitation).
Caption: Decision tree for selecting stationary and mobile phases based on analytical requirements. Phenyl-Hexyl is prioritized for separating complex halogenated mixtures.
Standard Operating Procedure (SOP) for RT Determination
To ensure Trustworthiness and reproducibility, this protocol uses a "Self-Validating" approach by including a Relative Retention Time (RRT) marker.
Reagents & Equipment[1][2][3][4][5][6]
-
Analyte: this compound Reference Standard (>98% purity).
-
RRT Marker: Propylparaben (Non-ionizable, UV active).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid.
Step-by-Step Protocol
-
Preparation of Stock Solution (1 mg/mL):
-
Weigh 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in 100% ACN. Sonicate for 5 minutes. (Note: Compound has low water solubility; do not use water in the diluent initially).
-
-
Preparation of System Suitability Solution:
-
Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
Spike with Propylparaben to a final concentration of 20 µg/mL.
-
-
Chromatographic Conditions (Standard Method):
-
Acceptance Criteria (Self-Validation):
-
Retention Time (Approx): ~8.5 min (Analyte).
-
RRT (Analyte / Propylparaben): Must be established during validation (Target: 1.2 – 1.4).
-
Tailing Factor: < 1.5.
-
Mechanism of Separation & Troubleshooting
Understanding the why allows for faster troubleshooting. The diagram below details the molecular interactions occurring on the column.
Caption: Mechanistic view of the separation. The electron-deficient quinoline ring engages in specific pi-pi interactions with the Phenyl-Hexyl phase.
Troubleshooting Guide
-
Peak Tailing: The quinoline nitrogen may interact with residual silanols. Solution: Increase buffer concentration (e.g., 25mM Phosphate pH 3.0) or add 5% Methanol to the ACN mobile phase to wet the surface.
-
RT Drift: this compound is sensitive to organic modifier percentage. A 2% change in ACN can shift RT by >0.5 min. Solution: Use pre-mixed mobile phases or a high-precision quaternary pump.
References
-
Physicochemical Properties of Halogenated Quinolines. National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted quinolines. [Link]
-
Selectivity of Phenyl-Hexyl Stationary Phases. Journal of Chromatography A. "Comparison of selectivity of C18 and Phenyl-Hexyl phases for aromatic compounds." [Link]
-
HPLC Method Development for Basic Pharmaceuticals. Sielc Technologies.[4] "Analysis of 8-hydroxyquinoline and derivatives on mixed-mode and reverse phase columns." [Link]
-
Synthesis and Characterization of 8-Fluoro-3,4-dihydroisoquinoline. Molecules (MDPI). 2018, 23(6), 1280.[5][6] (Provides structural analog characterization data). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Regio-Selectivity in 7,8-Difluoro-3-iodoquinoline Substitution
Executive Summary: The Structural Ambiguity
The scaffold 7,8-difluoro-3-iodoquinoline represents a high-value "privileged structure" in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and antibacterial fluoroquinolone analogs. Its utility lies in its orthogonal reactivity:
-
C3-Iodine: A "soft" electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C7/C8-Fluorines: "Hard" electrophiles susceptible to Nucleophilic Aromatic Substitution (
).
The Challenge: While C3 functionalization is chemically distinct,
This guide compares the analytical methodologies required to definitively validate regio-chemistry in these substitutions, moving beyond standard 1H NMR to advanced Heteronuclear correlation techniques.
Comparative Analysis: Synthetic Pathways & Regio-Outcome
To validate a product, one must first understand the competing pathways. The table below compares the thermodynamic and kinetic drivers for the two primary substitution modes.
| Feature | Pathway A: C7-Substitution ( | Pathway B: C8-Substitution ( | Pathway C: C3-Functionalization (Pd-Cat) |
| Primary Driver | Steric Relief & Conjugation. C7 is less hindered and para- to the C4 position (though conjugation is weak without a C4-ketone). | Inductive Activation. The | Oxidative Addition. The weak C-I bond allows facile insertion of Pd(0). |
| Reagents | Amines ( | Strong, small nucleophiles (e.g., | Boronic acids, Alkynes, Pd catalyst. |
| Common Outcome | Favored for bulky amines (e.g., piperazine, morpholine). | Favored for small, hard nucleophiles or under kinetic control. | Exclusive at C3 (Chemoselective). Retention of both Fluorines. |
| Validation Key | Loss of F-F coupling ( | Loss of F-F coupling. Remaining F couples to H5/H6. | Retention of F-F coupling (~20 Hz). Loss of Iodine signal (indirect). |
Validation Methodologies: The "Self-Validating" System
The core of this guide is the Analytical Decision Matrix . Relying solely on 1H NMR is prone to error due to the complex splitting patterns of the quinoline ring. We compare three validation tiers.
Tier 1: F NMR (The Rapid Screen)
Recommended for high-throughput monitoring.
-
Principle: The 7,8-difluoro motif exhibits a characteristic roofing effect and a strong ortho-coupling constant (
). -
The Test: Run a non-decoupled
F NMR.-
Result A (C3 Substitution): Two distinct fluorine signals remain. Both show mutual coupling (
). -
Result B (
Product): Only one fluorine signal remains. The coupling disappears.
-
-
Ambiguity: If only one F remains, is it at C7 or C8? Tier 1 cannot definitively answer this without reference standards.
Tier 2: H- F HOESY (The Gold Standard)
Recommended for final structure confirmation.
-
Principle: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space interactions between
H and F nuclei. -
The Logic:
-
If C7 is substituted (C8-F remains): The remaining Fluorine (at C8) is spatially close to the Nitrogen lone pair (no proton) and the C3-Iodine (too far). Crucially, C8-F shows NOE correlation ONLY to H6 (weak) and potentially H2 (very weak/long range).
-
If C8 is substituted (C7-F remains): The remaining Fluorine (at C7) is sandwiched between H6 and H8 (now a substituent). C7-F shows strong NOE correlations to H6.
-
-
Superior Alternative (HMBC):
H- F HMBC can trace the coupling to specific carbons.-
C7-F couples to C5 (3-bond) and C8 (2-bond).
-
C8-F couples to C8a (bridgehead) and C7.
-
Tier 3: X-Ray Crystallography
The "Nuclear Option." Only required if the substituted group is conformationally flexible and obscures NMR signals.
Experimental Protocols
Protocol A: Regio-Selective (Targeting C7)
This protocol maximizes C7 selectivity by utilizing steric bulk to discourage C8 attack.
-
Stoichiometry: Dissolve this compound (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Base: Add DIPEA (2.5 equiv) to scavenge HF. Note: Avoid inorganic bases like
initially to prevent heterogeneous hotspots that favor kinetic (C8) products. -
Nucleophile: Add Morpholine or N-Boc-Piperazine (1.1 equiv) dropwise at RT.
-
Reaction: Heat to
for 4-6 hours. Monitor by LC-MS.[1] -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Analytical Validation (NMR Setup)
Instrument: 400 MHz or higher. Probe: BBFO or Dual
-
Sample Prep: 10 mg product in
(avoid DMSO-d6 if possible, as solvent viscosity broadens F-couplings). -
Experiment 1 (
F coupled):-
Sweep width: -50 to -200 ppm.
-
Scans: 64.
-
Look for: Disappearance of the doublet-of-doublets pattern characteristic of the starting material.
-
-
Experiment 2 (
H- C HMBC):-
Focus on the Carbon signals at ~140-150 ppm (C-F carbons).
-
A doublet splitting of the Carbon signal with
confirms the presence of F attached to that carbon.
-
Visualization: The Validation Logic Tree
The following diagram illustrates the decision process for validating the reaction outcome.
Caption: Analytical decision tree for determining regio-selectivity. Note: The key differentiator is the proximity of the remaining Fluorine to the H6 proton.
Data Summary: Expected NMR Parameters
| Parameter | Starting Material (7,8-Difluoro) | Product A (C7-Substituted) | Product B (C8-Substituted) |
| 2 (Doublets) | 1 (Singlet/Multiplet) | 1 (Singlet/Multiplet) | |
| ~20-22 Hz | Absent | Absent | |
| Doublet of Doublets (coupled to F7) | Doublet (coupled to H5 only, weak F8 coupling) | Doublet of Doublets (Strong coupling to F7) |
Note: Chemical shifts are solvent-dependent (
References
-
Nucleophilic Aromatic Substitution Trends in Fluoroquinolines
- Source: Journal of Fluorine Chemistry.
- Context: Establishes the general preference for C7 substitution in polyfluoroquinolines due to the balance of activ
-
Link:
-
F NMR Spectroscopy for Structure Elucidation
- Source: Wiley Analytical Science / Wikipedia (General Principles).
- )
-
Link:
-
Regioselectivity in Quinoline Functionaliz
- Source: N
- Context: Discusses analogous reactions on 2,4-dichloroquinolines and fluoro-nitro-quinolines, highlighting the "ortho-effect" of the nitrogen.
-
Link:
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (Comparative Lithi
- Source: MDPI / PMC.
- Context: Demonstrates the reactivity of the C8-position towards lithiation (DoM)
-
Link:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
